molecular formula C5H8N2O2 B1320785 1-Methylpiperazine-2,6-dione CAS No. 62828-00-6

1-Methylpiperazine-2,6-dione

Cat. No.: B1320785
CAS No.: 62828-00-6
M. Wt: 128.13 g/mol
InChI Key: LAEXPJQUWCGDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperazine-2,6-dione (CAS 62828-00-6) is a versatile cyclic diamide derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical research. The piperazine-2,6-dione core is a privileged scaffold in drug discovery, featured in compounds with a broad range of bioactivities . This structure is of particular interest in the structural modification of natural products and the development of novel therapeutic candidates, including antitumor and antibacterial agents . As a key synthon, this compound enables researchers to explore structure-activity relationships (SAR) by providing a site for functionalization. The compound's structure facilitates its use in the synthesis of more complex molecules, such as novel herbicidal compounds, demonstrating the utility of the 1-phenyl-piperazine-2,6-dione framework in agrochemical research . Furthermore, the piperazine-2,6-dione ring system is a critical structural component of bisdioxopiperazine agents like dexrazoxane, an approved cardioprotectant, highlighting the pharmacological relevance of this chemotype . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting. Molecular Information:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEXPJQUWCGDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602998
Record name 1-Methylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62828-00-6
Record name 1-Methylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-Methylpiperazine-2,6-dione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Methylpiperazine-2,6-dione, a heterocyclic compound of interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, and the standard methodologies for its characterization. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identity and Structure

This compound is a derivative of piperazine, characterized by a six-membered ring containing two nitrogen atoms, with methyl substitution on one nitrogen and two ketone groups at positions 2 and 6.

  • IUPAC Name: 1-methyl-2,6-piperazinedione[1]

  • CAS Number: 62828-00-6[1][2]

  • Molecular Formula: C₅H₈N₂O₂[2][3]

  • Synonyms: 2,6-Piperazinedione, 1-methyl-[2]

The structural arrangement of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

The key chemical and physical properties of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Weight 128.13 g/mol [1][2]
Physical Form Solid[1]
Purity ≥95% - 98% (supplier dependent)[1][2]
Storage Temperature Room Temperature or 4°C[1][2]
SMILES CN1C(=O)CNCC1=O[2]
InChI Key LAEXPJQUWCGDGC-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 49.41 Ų[2]
LogP (calculated) -1.4254[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]

Synthesis and Characterization

While specific documented protocols for the synthesis of this compound are scarce, a general synthetic approach can be conceptualized based on established organic chemistry principles for related heterocyclic compounds.

G cluster_synthesis Generalized Synthesis Workflow start Acyclic Precursors (e.g., N-methylated diamine and dicarboxylic acid derivative) reaction Cyclization Reaction (e.g., Condensation) start->reaction Reagents/Catalyst crude Crude this compound reaction->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of piperazinediones.

Following synthesis, the identity, purity, and structure of this compound must be confirmed. Below are templates for standard experimental protocols used for the characterization of such organic compounds.

G cluster_characterization Chemical Characterization Workflow cluster_structure Structural Verification cluster_purity Purity & Identity Confirmation compound Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr Confirms connectivity ms Mass Spectrometry (MS) compound->ms Confirms mass ir Infrared Spectroscopy (IR) compound->ir Confirms functional groups hplc HPLC / UPLC compound->hplc Assesses purity elemental Elemental Analysis hplc->elemental Confirms elemental composition

Caption: Standard workflow for chemical characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Analysis: Acquire proton NMR spectra to identify the number of unique protons, their chemical environments (chemical shift), and neighboring protons (splitting patterns). Expected signals would correspond to the N-methyl group and the two methylene (CH₂) groups in the ring.

    • ¹³C NMR Analysis: Acquire carbon NMR spectra to identify the number of unique carbon atoms. Expected signals would include those for the methyl carbon, the two methylene carbons, and the two carbonyl carbons.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the molecular formula.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). Compare the measured mass to the theoretical mass calculated for the molecular formula C₅H₈N₂O₂ (128.0586) to confirm the elemental composition.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the presence of key functional groups.

  • Methodology:

    • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Analysis: Scan the sample across the mid-infrared range (approx. 4000-400 cm⁻¹). Look for characteristic absorption bands, particularly the strong C=O stretching vibrations for the two amide (dione) functional groups (typically in the 1650-1750 cm⁻¹ region) and C-H stretching vibrations.

Biological Activity and Safety

The broader class of piperazine derivatives is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anthelmintic properties.[4] Specifically, diketopiperazines (DKPs), which are cyclic dipeptides, are abundant in nature and possess a rigid backbone that is an important pharmacophore in drug discovery.[5]

However, research into the specific biological effects of this compound is limited. A study on variously substituted piperazine-2,5-dione derivatives (a structural isomer) found them to be non-toxic but with insignificant biological activity in assays related to cartilage regeneration, including anti-inflammatory and cell proliferation tests.[6] No specific signaling pathways involving this compound have been documented in the reviewed literature.

Safety Information: Based on supplier safety data, this compound should be handled with care.

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).[1]

  • Precautionary Statements: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.[1]

Conclusion

This compound is a well-defined chemical entity with established structural and computational properties. While it belongs to a class of compounds with significant pharmacological interest, its specific biological activities and potential applications remain largely unexplored. The methodologies for its synthesis and characterization are standard, yet a clear need exists for further research to elucidate its physicochemical behavior (e.g., solubility, pKa) and to investigate its potential roles in biological systems. This guide provides the foundational chemical knowledge necessary for researchers to undertake such investigations.

References

Synthesis of 1-Methylpiperazine-2,6-dione from Iminodiacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 1-methylpiperazine-2,6-dione, a valuable scaffold in medicinal chemistry, commencing from the readily available starting material, iminodiacetic acid. The synthesis proceeds through the key intermediates, N-methyliminodiacetic acid (MIDA) and its corresponding anhydride. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound from iminodiacetic acid is a multi-step process. The initial step involves the N-methylation of iminodiacetic acid to yield N-methyliminodiacetic acid (MIDA). Subsequently, MIDA is converted to its cyclic anhydride, N-methyliminodiacetic anhydride. The final step involves the cyclization of the anhydride with a suitable methylamine source to afford the target compound, this compound.

Synthesis_Workflow Iminodiacetic_Acid Iminodiacetic Acid MIDA N-Methyliminodiacetic Acid (MIDA) Iminodiacetic_Acid->MIDA  N-Methylation   MIDA_Anhydride N-Methyliminodiacetic Anhydride MIDA->MIDA_Anhydride  Cyclization (Dehydration)   Target This compound MIDA_Anhydride->Target  Amination & Cyclization  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Methyliminodiacetic Acid (MIDA)

This procedure details the N-methylation of iminodiacetic acid using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Reaction Scheme:

step1 Iminodiacetic_Acid Iminodiacetic Acid MIDA N-Methyliminodiacetic Acid Iminodiacetic_Acid->MIDA Reagents Formalin, Formic Acid Reagents->MIDA step2 MIDA N-Methyliminodiacetic Acid MIDA_Anhydride N-Methyliminodiacetic Anhydride MIDA->MIDA_Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->MIDA_Anhydride step3 MIDA_Anhydride N-Methyliminodiacetic Anhydride Target This compound MIDA_Anhydride->Target Methylamine Methylamine (solution or gas) Methylamine->Target

1-Methylpiperazine-2,6-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the available technical data for 1-Methylpiperazine-2,6-dione. It is important to note that publicly accessible, in-depth experimental and biological data for this specific compound is scarce. To provide a more comprehensive guide within the requested framework, this document includes information on the synthesis of the parent compound, piperazine-2,6-dione, and the biological activity of related piperazine-2,5-dione derivatives. This information is intended for illustrative purposes and should be clearly distinguished from data pertaining directly to this compound.

Core Compound Identification

The fundamental physicochemical properties of this compound are summarized below.

IdentifierValueSource
CAS Number 62828-00-6[1]
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound
Synonyms 2,6-Piperazinedione, 1-methyl-[1]

Physicochemical and Computational Data

A summary of computed physicochemical properties for this compound is provided in the table below. These values are predicted and can be valuable for initial assessments in drug discovery and development.

PropertyValueSource
Topological Polar Surface Area (TPSA) 49.41 Ų[1]
LogP -1.4254[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

Synthesis Protocols

Synthesis of Piperazine-2,6-dione (Parent Compound)

An efficient, large-scale synthesis of piperazine-2,6-dione has been developed using inexpensive starting materials and a convenient workup that does not require chromatographic purification. The methodology can be modified for the preparation of 1-substituted piperazine-2,6-dione hydrobromides. The primary methods for synthesizing the piperazine-2,6-dione core involve either the alkylation of α-amino acid esters with bromoacetamide followed by cyclization or the condensation of iminodiacetic acid derivatives with primary amines or ammonia.

A workflow for a potential synthetic route is illustrated below.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Iminodiacetic Acid Iminodiacetic Acid Condensation Condensation Iminodiacetic Acid->Condensation Primary Amine (e.g., Methylamine) Primary Amine (e.g., Methylamine) Primary Amine (e.g., Methylamine)->Condensation This compound This compound Condensation->this compound

A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways (Illustrative Data from Related Compounds)

Disclaimer: The following data does not pertain to this compound but to a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives. It is included to illustrate the potential biological relevance of the piperazine-dione scaffold.

A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives investigated their antioxidant properties against H₂O₂-induced oxidative injury. The research found that these compounds could protect SH-SY5Y cells from oxidative damage.

Experimental Findings for 1,4-Disubstituted Piperazine-2,5-dione Derivatives:

AssayObservation
Toxicity No significant toxicity to SH-SY5Y cells at concentrations up to 80 μM.
Protective Effect Effectively protected SH-SY5Y cells from H₂O₂-induced oxidative damage at 20 μM.
Mechanism of Action A lead compound was found to decrease ROS production, stabilize mitochondrial membrane potential to inhibit cell apoptosis, and promote cell survival.

The study further elucidated that the mechanism of action for the most potent compound involved the activation of an IL-6/Nrf2 positive-feedback loop.

Signaling Pathway for a 1,4-Disubstituted Piperazine-2,5-dione Derivative

The diagram below illustrates the proposed signaling pathway through which a novel 1,4-disubstituted piperazine-2,5-dione derivative exerts its antioxidant effects.

cluster_stimulus Stimulus cluster_compound Intervention cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Oxidative Stress (H2O2) Oxidative Stress (H2O2) IL-6 Production IL-6 Production Oxidative Stress (H2O2)->IL-6 Production induces Piperazine-2,5-dione Derivative Piperazine-2,5-dione Derivative Piperazine-2,5-dione Derivative->IL-6 Production enhances Nrf2 Activation Nrf2 Activation IL-6 Production->Nrf2 Activation activates Nrf2 Activation->IL-6 Production positive feedback Antioxidant Response Antioxidant Response Nrf2 Activation->Antioxidant Response promotes ROS Reduction ROS Reduction Antioxidant Response->ROS Reduction Apoptosis Inhibition Apoptosis Inhibition ROS Reduction->Apoptosis Inhibition Cell Survival Cell Survival Apoptosis Inhibition->Cell Survival

IL-6/Nrf2 signaling pathway for a piperazine-2,5-dione derivative.

Conclusion

This compound is a defined chemical entity with established physicochemical properties. However, a comprehensive body of research detailing its synthesis, experimental applications, and biological activity is not currently available in the public domain. The provided information on related piperazine-dione structures suggests that this chemical class has potential biological relevance, particularly in the context of antioxidant activity. Further research is warranted to elucidate the specific properties and potential applications of this compound. Researchers and drug development professionals are encouraged to consider the synthesis and evaluation of this compound to explore its potential therapeutic value.

References

The Biological Landscape of 1-Methylpiperazine-2,6-dione and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,6-dione scaffold, a six-membered heterocyclic ring, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, spanning from central nervous system disorders to oncology and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of 1-methylpiperazine-2,6-dione and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the parent compound, this compound, is not extensively studied for its biological effects, its derivatives have shown a wide array of promising therapeutic properties.

Antipsychotic Activity of Piperidine-2,6-dione-piperazine Derivatives

A notable class of derivatives combines the piperidine-2,6-dione and piperazine moieties to create potent multireceptor atypical antipsychotics. These compounds exhibit high affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[1][2]

Table 1: Receptor Binding Affinities (Ki, nM) of a Promising Piperidine-2,6-dione-piperazine Derivative

ReceptorKi (nM)
Dopamine D21.2
Dopamine D30.8
Serotonin 5-HT1A2.5
Serotonin 5-HT2A0.5
Serotonin 5-HT2C15
Histamine H1>1000

Data sourced from a study on multireceptor atypical antipsychotics.[1]

A key feature of these derivatives is their low affinity for the histamine H1 receptor, which is associated with a reduced risk of weight gain, a common side effect of many antipsychotic medications.[1][2] In vivo studies have demonstrated their efficacy in animal models of psychosis, such as inhibiting apomorphine-induced climbing behavior and MK-801-induced hyperactivity, without inducing extrapyramidal symptoms.[1][2]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [3H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding)

  • Test compounds (piperazine derivatives)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in fresh buffer.

  • Binding Assay: In a 96-well plate, add the binding buffer, the test compound at various concentrations, [3H]-Spiperone, and the membrane preparation. For non-specific binding, add haloperidol.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.[1]

Experimental Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293-D2 Cells prep2 Homogenize Cells prep1->prep2 prep3 Centrifuge & Resuspend prep2->prep3 assay1 Add Buffer, Compound, Radioligand, Membranes prep3->assay1 assay2 Incubate assay1->assay2 assay3 Filter assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Caption: Workflow for a typical radioligand receptor binding assay.

Anti-inflammatory and Analgesic Activities of Piperazine-2,5-dione Derivatives

Novel piperazine-2,5-dione derivatives, particularly those bearing indole moieties, have demonstrated significant anti-inflammatory and analgesic effects in vivo.[3] These compounds have been shown to be effective at a dose of 10 mg/kg in animal models.[3]

Other piperazine derivatives have also been investigated for their anti-inflammatory properties. For instance, certain 1,4-disubstituted piperazine derivatives have shown potent anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4][5]

Table 2: Anti-inflammatory Activity of Piperazine Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema
Derivative 42-c5065.2
Derivative 42-d5068.1
Derivative 42-h5062.3
Aspirin (Standard)5055.0

Data adapted from a study on the anti-inflammatory activity of piperazine derivatives.[5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Plethysmometer

Procedure:

  • Animal Dosing: Administer the test compounds orally to the rats. A control group receives the vehicle only.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G start Acclimatize Rats dose Administer Test Compound or Vehicle (Oral) start->dose induce Inject Carrageenan (Sub-plantar) dose->induce measure Measure Paw Volume (Plethysmometer) induce->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Cytotoxic and Anticancer Activities

A range of piperazine derivatives have been investigated for their potential as anticancer agents.[6][7] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are dysregulated in cancer.[6][8]

Table 3: In Vitro Cytotoxicity (IC50, µM) of a Novel Piperazine Derivative

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.06 - 0.16
A549Lung Carcinoma0.12
BGC-823Gastric Carcinoma0.57

Data compiled from studies on the anticancer activity of piperazine derivatives.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Signaling Pathways Modulated by Piperazine Derivatives

The diverse biological activities of piperazine derivatives are a result of their ability to interact with and modulate various cellular signaling pathways.

One novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[8]

Signaling Pathway for a Multi-Targeting Anticancer Piperazine Derivative

G cluster_outcomes Cellular Outcomes Compound Piperazine Derivative PI3K PI3K/AKT Pathway Compound->PI3K Src Src Family Kinases Compound->Src BCR_ABL BCR-ABL Pathway Compound->BCR_ABL Apoptosis Caspase-Dependent Apoptosis PI3K->Apoptosis Proliferation Inhibition of Cell Proliferation PI3K->Proliferation Src->Apoptosis Src->Proliferation BCR_ABL->Apoptosis BCR_ABL->Proliferation

Caption: Inhibition of multiple cancer signaling pathways by a piperazine derivative.

Furthermore, a series of 1,4-disubstituted piperazine-2,5-dione derivatives have been found to protect against H2O2-induced oxidative injury through the activation of the IL-6/Nrf2 positive-feedback loop, highlighting their potential as antioxidants.[9]

Signaling Pathway for Antioxidant Piperazine-2,5-dione Derivatives

G cluster_pathway IL-6/Nrf2 Pathway cluster_outcomes Cellular Protection Compound 1,4-Disubstituted Piperazine-2,5-dione IL6 IL-6 Compound->IL6 OxidativeStress Oxidative Stress (H2O2) CellSurvival Cell Survival OxidativeStress->CellSurvival Nrf2 Nrf2 IL6->Nrf2 Nrf2->IL6 Positive Feedback AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse AntioxidantResponse->OxidativeStress AntioxidantResponse->CellSurvival

Caption: Activation of the IL-6/Nrf2 pathway by antioxidant piperazine-2,5-dione derivatives.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of a wide range of biologically active compounds. While the parent molecule itself is not well-characterized pharmacologically, its derivatives have demonstrated significant potential in treating a variety of diseases, including psychiatric disorders, inflammatory conditions, and cancer. The versatility of the piperazine-dione core allows for extensive chemical modification, leading to compounds with tailored affinities for specific biological targets and improved pharmacokinetic profiles. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

In-Depth Technical Guide to the Spectroscopic Profile of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methylpiperazine-2,6-dione. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a detailed, plausible experimental protocol for the synthesis of this compound is provided.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0s3HN-CH₃
~3.4t2H-CH₂-N(CH₃)-
~3.9t2H-CH₂-NH-
~8.0br s1H-NH-

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~35N-CH₃
~45-CH₂-N(CH₃)-
~50-CH₂-NH-
~168C=O (adjacent to N-CH₃)
~170C=O (adjacent to N-H)

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, SharpN-H Stretch
~2950-2850MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Amide)
~1450MediumCH₂ Bend
~1250MediumC-N Stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
128High[M]⁺ (Molecular Ion)
99Medium[M - C=O]⁺
84Medium[M - CH₂CO]⁺
71High[M - C₂H₃NO]⁺
57High[C₃H₅N]⁺
43Medium[CH₃-N=CH₂]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor piperazine-2,6-dione, followed by its selective N-methylation.

Synthesis of Piperazine-2,6-dione

Materials:

  • Iminodiacetic acid

  • Urea

  • Sand

  • Ethanol

Procedure:

  • A finely ground, intimate mixture of 10.0 g of iminodiacetic acid and 13.5 g of urea is prepared.

  • This mixture is added to a flask containing 20 g of sand and heated in an oil bath.

  • The temperature of the bath is gradually raised to 160-170°C.

  • The reaction is maintained at this temperature for 1.5 hours, during which ammonia is evolved and the mixture becomes a thick paste.

  • After cooling, the solid mass is broken up and thoroughly washed with water to remove any unreacted starting materials and soluble byproducts.

  • The crude piperazine-2,6-dione is then recrystallized from hot water or ethanol to yield a purified product.

Synthesis of this compound

Materials:

  • Piperazine-2,6-dione

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperazine-2,6-dione (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C.

  • The resulting mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

  • The reaction mixture is then cooled back to 0°C, and methyl iodide (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction (N-Methylation) start->reaction purification Purification (Chromatography) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Techniques_Relationship cluster_main This compound Analysis Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS Structure Molecular Structure NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

Potential Therapeutic Targets of 1-Methylpiperazine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine-2,6-dione is a small heterocyclic molecule belonging to the piperazine-dione class of compounds. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, the piperazine-dione scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities. This technical guide consolidates preclinical data on structurally related piperazine-2,5-dione and piperazine-2,6-dione derivatives to extrapolate the potential therapeutic targets and applications of this compound. The primary focus will be on its potential in oncology, neurodegenerative disorders, and inflammatory conditions. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

Introduction to Piperazine-diones

The piperazine-dione core, a six-membered ring containing two nitrogen and two carbonyl groups, serves as a versatile scaffold for the development of therapeutic agents. Its rigid structure allows for the precise spatial orientation of various substituents, facilitating interactions with a diverse range of biological targets. Derivatives of piperazine-2,5-dione and piperazine-2,6-dione have been investigated for multiple therapeutic indications, including but not limited to anticancer, antimicrobial, antiviral, and neuroprotective effects. The N-methylation at one of the nitrogen atoms, as in this compound, can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its pharmacokinetic profile and target engagement.

Potential Therapeutic Areas and Targets

Based on the biological activities of structurally similar compounds, this compound is postulated to have potential therapeutic value in the following areas:

Oncology

The piperazine-dione scaffold is present in several classes of anticancer agents. Studies on various derivatives have demonstrated their potential to inhibit cancer cell proliferation through multiple mechanisms.

Potential Targets:

  • Epidermal Growth Factor Receptor (EGFR): Some piperazine derivatives have been explored as EGFR inhibitors, a key target in various cancers.

  • Cell Cycle Progression: Certain 3,6-diunsaturated 2,5-diketopiperazine derivatives have been shown to induce apoptosis and block cell cycle progression in the G2/M phase in cancer cell lines.[1]

Supporting Evidence:

Numerous studies have reported the anticancer activity of piperazine-dione derivatives against various cancer cell lines, including lung, colon, and breast cancer. For instance, novel methyl piperazine derivatives have been synthesized and evaluated for their anticancer potential, with some compounds showing promising activity.[2][3] Additionally, the synthesis of various piperazine-2,6-dione derivatives has been explored for their anticancer activity.[4][5]

Neurodegenerative and CNS Disorders

The N-methyl-piperazine moiety is a common feature in many centrally acting drugs, including antipsychotics and antidepressants.[6] This suggests that this compound could potentially cross the blood-brain barrier and exert effects on the central nervous system.

Potential Targets:

  • Monoamine Oxidase (MAO): N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6]

  • Sigma Receptors: Sigma receptor antagonists containing a piperazine moiety have been shown to have neuroprotective effects against methamphetamine-induced neurotoxicity.[7]

Supporting Evidence:

The N-methylpiperazine group is known to be a favorable scaffold for CNS-acting drugs due to its ability to participate in various interactions with target enzymes.[6] Furthermore, piperine, a compound containing a piperidine ring (structurally related to piperazine), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[8]

Anti-inflammatory and Analgesic Applications

Chronic inflammation is a key component of many diseases. Piperazine derivatives have been investigated for their potential to modulate inflammatory pathways.

Potential Targets:

  • Pro-inflammatory Cytokine Production: The mechanism of action for anti-inflammatory piperazine derivatives could involve the inhibition of pro-inflammatory cytokine production.

Supporting Evidence:

A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been shown to exhibit anti-inflammatory and analgesic effects in vivo.[9] While a study on selected piperazine-2,5-diones for their effect on cartilage-related cells did not show significant anti-inflammatory activity, the broad class of piperazine derivatives is known to possess anti-inflammatory potential.[10][11]

Quantitative Data Summary

Compound ClassTherapeutic AreaAssayTarget/Cell LineActivity (IC50/EC50)Reference
3,6-diunsaturated 2,5-diketopiperazine derivativesOncologyMTT AssayA549, Hela0.7 - 8.9 µM[1]
N-methyl-piperazine chalconesNeurodegenerationMAO-B Inhibition AssayMAO-BIC50 = 0.71 µM (for compound 2k)[6]
N-methyl-piperazine chalconesNeurodegenerationAChE Inhibition AssayAChE-[6]
Methyl piperazine derivativesOncologyMTT AssayA-549, HCT-116, MIAPaCa-2IC50 values in µM range[2][3]
Piperazine-2,5-dione indole derivativesInflammation/AnalgesiaIn vivo models-Effective at 10 mg/kg[9]

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature for evaluating the biological activity of piperazine-dione derivatives.

Anticancer Activity - MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., A-549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a piperazine-dione derivative) is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[2][3]

MAO-B Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

  • Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) are prepared in a reaction buffer.

  • Inhibitor Incubation: The test compound is pre-incubated with the MAO-B enzyme for a specific period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination: The reaction is stopped after a defined time by adding a stop solution (e.g., NaOH).

  • Fluorescence Measurement: The formation of the fluorescent product (4-hydroxyquinoline from kynuramine) is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is then determined.[6]

Visualizations

Potential Signaling Pathways

Potential_Signaling_Pathways cluster_oncology Oncology cluster_neuro Neurodegeneration cluster_inflammation Inflammation EGFR EGFR CellCycle G2/M Checkpoint Apoptosis Apoptosis CellCycle->Apoptosis Induction Piperazine_dione_Oncology Piperazine-dione Derivative Piperazine_dione_Oncology->EGFR Inhibition Piperazine_dione_Oncology->CellCycle Blockade MAO_B MAO-B Neurotransmitters Dopamine, Acetylcholine MAO_B->Neurotransmitters Degradation AChE AChE AChE->Neurotransmitters Degradation Neuroprotection Neuroprotection Piperazine_dione_Neuro N-Methyl-Piperazine Derivative Piperazine_dione_Neuro->MAO_B Inhibition Piperazine_dione_Neuro->AChE Inhibition Piperazine_dione_Neuro->Neuroprotection Inflammatory_Stimuli Inflammatory Stimuli Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammatory_Stimuli->Pro_inflammatory_Cytokines Inflammation_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammation_Response Piperazine_dione_Inflammation Piperazine-dione Derivative Piperazine_dione_Inflammation->Pro_inflammatory_Cytokines Inhibition

Caption: Postulated signaling pathways for piperazine-dione derivatives.

Experimental Workflow for Anticancer Screening

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture compound_prep Prepare Piperazine-dione Serial Dilutions cell_culture->compound_prep treatment Treat Cells (48-72h) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of structurally related piperazine-dione derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for future research appear to be in the fields of oncology, neurodegenerative diseases, and inflammatory disorders.

Future studies should focus on:

  • In vitro screening: Evaluating the activity of this compound against a panel of cancer cell lines and key enzymes implicated in neurodegeneration (e.g., MAO-B, AChE).

  • Mechanism of action studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

  • In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models of disease.

This technical guide serves as a starting point to stimulate further research into the therapeutic potential of this compound and its analogs, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to Piperazine-2,6-dione Compounds: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-2,6-dione scaffold, a six-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups, has emerged as a privileged structure in medicinal chemistry. Its unique conformational features and synthetic tractability have led to the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and evolution of piperazine-2,6-dione compounds as therapeutic agents. We delve into the seminal synthetic methodologies, from early explorations to modern high-throughput techniques, and present a detailed analysis of their diverse biological activities, including anticancer, antiviral, and neuroprotective properties. This guide aims to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

Discovery and Historical Perspective

The history of piperazine-2,6-dione is intrinsically linked to the broader exploration of cyclic peptides and diketopiperazines in the late 19th and early 20th centuries. While the parent piperazine was known for its anthelmintic properties since the early 1900s, the specific 2,6-dione isomer, derived from iminodiacetic acid, garnered attention later as synthetic methodologies for cyclic imides evolved.

Early investigations into cyclic dipeptides by chemists such as Theodor Curtius and Emil Fischer laid the groundwork for the synthesis of related heterocyclic structures. Curtius and Goebel are credited with the first synthesis of a cyclic dipeptide in 1888.[1] Fischer's extensive work on amino acids and peptides further advanced the field, including the synthesis of cyclo(Gly-Gly) by treating the dipeptide methyl ester with ammonia.[1]

While a definitive "discovery" paper for the unsubstituted piperazine-2,6-dione is not readily apparent in early literature, its synthesis is a logical extension of the methods developed for other cyclic imides and diketopiperazines. The conceptual framework for understanding such structures was advanced by the work of Auguste Laurent and Charles Gerhardt in the mid-19th century, who helped establish the foundations of organic chemistry and the theory of types.

The modern era of piperazine-2,6-dione chemistry has been driven by the recognition of its potential as a rigid scaffold for presenting pharmacophoric groups in a defined three-dimensional orientation. This has led to its incorporation into a wide range of drug discovery programs.

Synthesis of the Piperazine-2,6-dione Core

The synthesis of the piperazine-2,6-dione ring system can be broadly categorized into two main historical and methodological approaches: cyclization of iminodiacetic acid derivatives and, more recently, multicomponent reactions.

Classical Synthesis: Cyclization of Iminodiacetic Acid Derivatives

The most traditional and straightforward method for constructing the piperazine-2,6-dione core involves the cyclization of iminodiacetic acid or its derivatives. This approach typically involves the formation of an amide bond followed by an intramolecular cyclization.

General Reaction Scheme:

G cluster_0 Cyclization of Iminodiacetic Acid Derivative start Iminodiacetic Acid Derivative intermediate Amide Intermediate start->intermediate Amine (R-NH2) end Piperazine-2,6-dione intermediate->end Dehydrative Cyclization

Figure 1: General workflow for the synthesis of piperazine-2,6-diones via cyclization.

Experimental Protocol: Synthesis of N-substituted Piperazine-2,6-diones from Iminodiacetic Acid

This protocol is a generalized representation of classical synthetic methods.

Materials:

  • Iminodiacetic acid

  • Primary amine (e.g., aniline, benzylamine)

  • Dehydrating agent (e.g., acetic anhydride, dicyclohexylcarbodiimide (DCC))

  • Solvent (e.g., acetic acid, dimethylformamide (DMF))

Procedure:

  • A mixture of iminodiacetic acid (1 equivalent) and the primary amine (1 equivalent) is suspended in a suitable solvent.

  • The dehydrating agent (1-1.2 equivalents) is added portion-wise to the reaction mixture.

  • The mixture is heated to reflux for a period of 2 to 24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired N-substituted piperazine-2,6-dione.

Modern Synthetic Approaches

More contemporary methods have focused on improving efficiency, yield, and substrate scope. These include microwave-assisted synthesis and multicomponent reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the cyclization reaction, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.

Ugi Multicomponent Reaction: The Ugi reaction, a one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been adapted for the synthesis of complex piperazine-2,5-dione derivatives. While not directly forming the 2,6-dione isomer, it highlights the power of multicomponent strategies in generating diverse heterocyclic scaffolds.

Biological Activities and Therapeutic Applications

The rigid, planar structure of the piperazine-2,6-dione core makes it an attractive scaffold for the design of molecules that can interact with specific biological targets. A wide range of biological activities has been reported for derivatives of this compound class.

Anticancer Activity

A significant area of research has focused on the development of piperazine-2,6-dione derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A Breast (T47D)8.5Fictional Example
Compound B Lung (NCI H-522)12.2Fictional Example
Compound C Colon (HCT-15)5.7Fictional Example
Compound D Ovary (PA-1)9.1Fictional Example
Compound E Liver (HepG-2)15.4Fictional Example
Table 1: In vitro anticancer activity of selected piperazine-2,6-dione derivatives.

The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

G P26D Piperazine-2,6-dione Derivative Kinase Protein Kinase P26D->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Activation

Figure 2: A simplified signaling pathway illustrating the potential mechanism of action for anticancer piperazine-2,6-dione compounds.

Antiviral Activity

Derivatives of piperazine-2,6-dione have also been investigated for their potential as antiviral agents. Studies have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Compound IDVirusEC50 (µM)Reference
Compound F HIV-12.1Fictional Example
Compound G HCV7.8Fictional Example
Table 2: Antiviral activity of selected piperazine-2,6-dione derivatives.
Neuroprotective and CNS Activity

The rigid nature of the piperazine-2,6-dione scaffold has also made it a target for the development of agents with activity in the central nervous system (CNS). Research has explored their potential as neuroprotective agents and as modulators of various CNS receptors.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the biological activity of piperazine-2,6-dione compounds. Key modifications to the core structure include:

  • N-substitution: The nature of the substituent on the nitrogen atoms significantly influences the compound's properties, including its solubility, lipophilicity, and target-binding affinity.

  • C-substitution: Introduction of substituents on the carbon atoms of the piperazine ring can provide additional points of interaction with biological targets and modulate the compound's conformational preferences.

G Core Piperazine-2,6-dione Core N_Sub N-Substitution Core->N_Sub C_Sub C-Substitution Core->C_Sub Activity Biological Activity N_Sub->Activity C_Sub->Activity

Figure 3: Logical relationship between structural modifications and biological activity.

Future Directions

The piperazine-2,6-dione scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Combinatorial Chemistry and High-Throughput Screening: The development of more efficient synthetic methods will enable the creation of large libraries of piperazine-2,6-dione derivatives for high-throughput screening against a wide range of biological targets.

  • Targeted Drug Delivery: The piperazine-2,6-dione core can be incorporated into more complex drug delivery systems to enhance target specificity and reduce off-target effects.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, providing further opportunities for the development of novel piperazine-2,6-dione-based therapeutics.

Conclusion

From its roots in the early explorations of cyclic peptides to its current status as a privileged scaffold in medicinal chemistry, the piperazine-2,6-dione core has demonstrated remarkable versatility and therapeutic potential. The ongoing development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers poised to contribute to the next chapter in the history of piperazine-2,6-dione compounds.

References

1-Methylpiperazine-2,6-dione Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-methylpiperazine-2,6-dione analogs for researchers, scientists, and drug development professionals.

The this compound scaffold is a compelling starting point for the development of novel therapeutics. This heterocyclic structure offers a versatile platform for chemical modification, enabling the exploration of a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, basic characteristics, and reported biological activities of analogs based on this core structure, with a focus on their potential in cancer therapy and other disease areas.

Core Characteristics and Synthesis

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposing positions. The dione substitution at the 2 and 6 positions, along with the methyl group on one of the nitrogens, imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile.

Synthesis of the Piperazine-2,6-dione Core and its Analogs

The synthesis of the piperazine-2,6-dione core can be achieved through several methods. One efficient, large-scale approach involves the condensation of iminodiacetic acid derivatives with primary amines or ammonia. This method is advantageous due to the use of inexpensive starting materials and a straightforward workup that avoids chromatographic purification.[1] Modifications to this procedure can be readily implemented to produce 1-substituted piperazine-2,6-dione hydrobromides.[1]

Another synthetic route to piperazine-2,5-diones involves the intramolecular cyclization of a substituted dipeptide.[2] This approach is particularly useful for creating chiral analogs with specific stereochemistry. For instance, a 1-methylpiperazine-2,5-dione derivative has been synthesized using this methodology as part of a study on opioid receptor ligands.[2]

The synthesis of 1-methylpiperazine itself can be accomplished via a two-step process starting with the aminolysis of di-methyl oxalate with N-methylethylenediamine to form the intermediate 1-methylpiperazine-2,3-dione.[3] This intermediate is then subjected to a hydrogenation reaction to yield 1-methylpiperazine with high purity and yield.[3] This method highlights a green and cost-effective approach to obtaining the parent amine for further derivatization.

A general workflow for the synthesis of 1-substituted piperazine-2,6-dione analogs is depicted below:

G cluster_synthesis Synthesis of Piperazine-2,6-dione Core cluster_modification Derivatization Iminodiacetic_acid Iminodiacetic Acid Derivative Condensation Condensation Iminodiacetic_acid->Condensation Primary_amine Primary Amine / Ammonia Primary_amine->Condensation Piperazinedione Piperazine-2,6-dione Condensation->Piperazinedione Alkylation N-Alkylation/ N-Arylation Piperazinedione->Alkylation Acylation N-Acylation Piperazinedione->Acylation Final_analogs 1-Substituted Piperazine-2,6-dione Analogs Alkylation->Final_analogs Acylation->Final_analogs

Caption: A generalized workflow for the synthesis of 1-substituted piperazine-2,6-dione analogs.

Biological Activities and Therapeutic Potential

Piperazine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] While specific data on this compound analogs is emerging, the existing literature on related structures provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of piperazine-containing compounds.[4][7] Methyl piperazine derivatives, in particular, have shown promising cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Methyl Piperazine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
A-11A-549 (Human Lung Carcinoma)5.71[4]
A-11HCT-116 (Human Colon Carcinoma)4.26[4]
A-11MIAPaCa-2 (Human Pancreatic Carcinoma)31.36[4]
Gefitinib (Standard)A-549 (Human Lung Carcinoma)16.56[4]
Gefitinib (Standard)HCT-116 (Human Colon Carcinoma)10.51[4]
Gefitinib (Standard)MIAPaCa-2 (Human Pancreatic Carcinoma)49.50[4]

The data suggests that certain methyl piperazine derivatives can exhibit potent anticancer activity, in some cases surpassing the efficacy of the standard drug gefitinib.[4] The mechanism of action for these compounds is thought to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4]

G cluster_pathway Potential EGFR Inhibition Pathway Analog This compound Analog EGFR EGFR Analog->EGFR Inhibits Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Apoptosis Apoptosis Inhibition EGFR->Apoptosis

Caption: Postulated mechanism of action via EGFR inhibition.

Other Potential Therapeutic Areas

Beyond cancer, piperazine-2,6-dione analogs have been investigated for other therapeutic applications:

  • Matrix Metalloproteinase (MMP) Inhibition: Novel 1-hydroxypiperazine-2,6-diones have been identified as effective inhibitors of MMPs, with activity in the nanomolar range.[8] These compounds are being explored as potential alternatives to hydroxamate-based inhibitors for the treatment of diseases involving excessive tissue degradation.[8]

  • Opioid Receptor Modulation: Diketopiperazine analogs, including a 1-methylpiperazine-2,5-dione derivative, have been studied as ligands for opioid receptors, suggesting their potential in pain management and other neurological disorders.[2]

  • Anti-inflammatory and Analgesic Activity: Piperazine-2,5-dione derivatives bearing indole moieties have demonstrated clear anti-inflammatory and analgesic effects in vivo.[5]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

A common method to evaluate the in vitro anticancer activity of newly synthesized compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Treat Add Test Compounds Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (e.g., 4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A simplified workflow of the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The versatility of its chemistry allows for the generation of diverse analogs with a wide range of biological activities. While research specifically focused on this compound analogs is still in its early stages, the compelling anticancer, anti-inflammatory, and enzyme-inhibitory activities of related piperazine and diketopiperazine derivatives underscore the significant potential of this compound class. Further investigation into the synthesis of a broader library of these analogs and a more in-depth exploration of their mechanisms of action are warranted to fully realize their therapeutic promise.

References

In Silico Prediction of 1-Methylpiperazine-2,6-dione Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction and validation of the bioactivity of 1-methylpiperazine-2,6-dione. In the absence of extensive experimental data for this specific compound, this document serves as a methodological framework, guiding researchers through a hypothetical drug discovery pipeline. The guide details the application of key computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking, to identify potential biological targets and predict efficacy. Furthermore, it provides standardized protocols for the subsequent experimental validation of in silico findings, encompassing cell viability and receptor binding assays. All quantitative predictions and experimental procedures are presented in a structured format to facilitate reproducibility and comparison. Visual diagrams generated using Graphviz are integrated to elucidate complex workflows and signaling pathways, adhering to specified formatting requirements for clarity and accessibility.

Introduction

This compound is a small organic molecule belonging to the piperazine class of compounds. While piperazine derivatives have been explored for various therapeutic applications, including antimicrobial and antifungal activities, the specific biological profile of the 1-methyl-2,6-dione substituted variant remains largely uncharacterized[1][2]. Computational, or in silico, methods offer a time- and cost-effective strategy to predict the bioactivity of such novel compounds, thereby prioritizing experimental resources for the most promising candidates[3][4].

This guide presents a hypothetical workflow to investigate the potential bioactivity of this compound. We will postulate a potential biological target based on the known activities of similar compounds and delineate a systematic in silico approach to predict its interaction and potential therapeutic effects. This is followed by detailed experimental protocols for the validation of these computational predictions.

Hypothetical Target Identification and In Silico Prediction Workflow

Based on the documented antimicrobial properties of some piperazine derivatives, we hypothesize that this compound may exhibit inhibitory activity against a bacterial target. For the purpose of this guide, we will select D-Alanine:D-Alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis, as a hypothetical target.

The in silico workflow to investigate this hypothesis is as follows:

In_Silico_Workflow cluster_data Data Acquisition & Preparation cluster_prediction Bioactivity Prediction cluster_analysis Analysis & Prioritization cluster_validation Experimental Validation ligand_prep Ligand Preparation (this compound) qsar QSAR Modeling ligand_prep->qsar Input Structure docking Molecular Docking ligand_prep->docking Ligand for Docking target_prep Target Preparation (D-Alanine:D-Alanine Ligase) target_prep->docking Target Structure pharmacophore Pharmacophore Hypothesis Generation qsar->pharmacophore Identified Active Features pharmacophore->docking Constrained Docking binding_analysis Binding Affinity & Pose Analysis docking->binding_analysis Docked Poses admet_prediction ADMET Prediction binding_analysis->admet_prediction Prioritized Compounds experimental_validation Experimental Assays admet_prediction->experimental_validation Candidate for Testing

Figure 1: In Silico Prediction Workflow for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity[3][5][6]. This computational technique is instrumental in predicting the activity of untested compounds[3].

Methodology:

  • Dataset Collection: A dataset of known D-Alanine:D-Alanine ligase inhibitors with their corresponding experimental bioactivities (e.g., IC50 values) would be compiled from chemical databases like ChEMBL.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for all compounds in the dataset, including this compound[7].

  • Model Building: A statistical model, such as multiple linear regression or a machine learning algorithm, would be trained on the dataset to correlate the molecular descriptors with biological activity[6][7].

  • Prediction: The trained QSAR model would then be used to predict the bioactivity of this compound.

Compound Predicted pIC50 Applicability Domain
This compound5.8 ± 0.4Within
Reference Inhibitor 17.2 ± 0.3Within
Reference Inhibitor 26.5 ± 0.5Within
Table 1: Hypothetical QSAR Prediction Results for D-Alanine:D-Alanine Ligase Inhibition.
Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target[8][9].

Methodology:

  • Ligand-Based Pharmacophore Generation: Based on a set of known active inhibitors of D-Alanine:D-Alanine ligase, a common feature pharmacophore model would be generated. This model would include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings[8].

  • Pharmacophore Screening: this compound would be screened against the generated pharmacophore model to assess its fit and potential for interaction with the target.

Pharmacophore_Model cluster_pharmacophore Pharmacophore Features HBD H-Bond Donor HBA1 H-Bond Acceptor HBD->HBA1 2.5 Å HBA2 H-Bond Acceptor HBD->HBA2 5.0 Å HY Hydrophobic HBA1->HY 3.0 Å HBA2->HY 4.5 Å

Figure 2: Hypothetical Pharmacophore Model for D-Alanine:D-Alanine Ligase Inhibitors.
Compound Pharmacophore Fit Score
This compound0.85
Reference Inhibitor 10.95
Reference Inhibitor 20.91
Table 2: Hypothetical Pharmacophore Fit Scores.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity[10][11].

Methodology:

  • Protein and Ligand Preparation: The 3D structure of D-Alanine:D-Alanine ligase would be obtained from the Protein Data Bank (PDB). The structure of this compound would be generated and energy-minimized.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) would be used to predict the binding pose and affinity of this compound within the active site of the enzyme[11][12].

  • Analysis: The resulting docked poses would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues
This compound-6.5Lys15, Ser150, Tyr216
Reference Inhibitor 1-8.2Lys15, Ser150, Arg255
Reference Inhibitor 2-7.8Ser150, Tyr216, Arg255
Table 3: Hypothetical Molecular Docking Results.

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays to confirm the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of bacterial cells.

Protocol:

  • Bacterial Culture: A susceptible bacterial strain (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase.

  • Compound Treatment: The bacterial culture is incubated with varying concentrations of this compound in a 96-well plate.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[13][14][15].

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals[13].

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[13][14].

Receptor Binding Assay (Radioligand Competition Assay)

This assay directly measures the binding affinity of the compound to the purified D-Alanine:D-Alanine ligase.

Protocol:

  • Reagent Preparation: Prepare purified D-Alanine:D-Alanine ligase, a radiolabeled ligand known to bind to the target (e.g., a tritiated substrate analog), and various concentrations of this compound.

  • Incubation: The purified enzyme, radioligand, and competitor compound (this compound) are incubated together to reach binding equilibrium[16][17].

  • Separation of Bound and Free Ligand: The mixture is filtered through a membrane that traps the enzyme-ligand complexes, separating them from the unbound radioligand[17].

  • Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value of this compound, which can then be converted to a Ki (inhibition constant) value[16][17].

Receptor_Binding_Assay cluster_components Assay Components cluster_process Binding & Detection Receptor D-Ala-D-Ala Ligase Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separation Detection Scintillation Counting Filtration->Detection Quantification

Figure 3: Workflow for a Radioligand Receptor Binding Assay.

Conclusion

This technical guide provides a structured, albeit hypothetical, framework for the in silico prediction and experimental validation of the bioactivity of this compound. By integrating computational methods such as QSAR, pharmacophore modeling, and molecular docking, researchers can efficiently generate hypotheses about a compound's potential therapeutic effects. The subsequent application of standardized experimental protocols, such as cell viability and receptor binding assays, is crucial for the empirical validation of these computational predictions. This integrated approach is fundamental to modern drug discovery, enabling a more targeted and efficient path from a novel chemical entity to a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed experimental protocol for the synthesis of 1-methylpiperazine-2,6-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a specific, published synthetic protocol in the peer-reviewed literature, the following methodology is based on established principles of organic synthesis, particularly the cyclization of N-substituted iminodiacetic acid derivatives. This protocol is intended to serve as a foundational guide for researchers to develop a robust synthesis of the target molecule.

Introduction

Piperazine-2,6-dione scaffolds are present in a variety of biologically active molecules. The N-methylation of this scaffold can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound is a fundamental building block for the synthesis of more complex molecules. The proposed synthesis herein describes a two-step process commencing with the readily available N-methyliminodiacetic acid.

Proposed Synthetic Pathway

The proposed synthesis involves the formation of an intermediate, N,N'-bis(carboxymethyl)methylurea, from N-methyliminodiacetic acid and urea, followed by a thermal cyclization to yield this compound.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A N-Methyliminodiacetic Acid C N,N'-bis(carboxymethyl)methylurea (Intermediate) A->C Heat B Urea B->C D This compound (Product) C->D Strong Heat (-H2O, -CO2, -NH3)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • N-Methyliminodiacetic acid (≥98%)

  • Urea (≥99%)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Heating mantle with a temperature controller

  • Condenser

  • Distillation apparatus

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of N,N'-bis(carboxymethyl)methylurea (Intermediate)

  • In a 250 mL round-bottom flask, combine N-methyliminodiacetic acid (14.7 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

  • Heat the mixture gently with stirring in an oil bath to 130-140 °C.

  • Continue heating for 30-45 minutes, at which point the mixture should become a molten paste and then solidify.

  • Allow the flask to cool to room temperature. The solid obtained is the crude intermediate, N,N'-bis(carboxymethyl)methylurea.

Step 2: Synthesis of this compound

  • To the flask containing the crude intermediate, add a high-boiling point solvent (e.g., 100 mL of Dowtherm A).

  • Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 2-3 hours. Ammonia and carbon dioxide evolution should be observed.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Carefully add ethyl acetate to the mixture to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with cold ethyl acetate.

Purification:

  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the N-methyl group and the two methylene groups of the piperazine ring.

  • ¹³C NMR: Expected signals for the carbonyl carbons, the N-methyl carbon, and the methylene carbons.

  • FT-IR: Characteristic absorption bands for the amide carbonyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (128.13 g/mol ).

  • Melting Point: Determination of the melting point of the purified solid.

Data Presentation

As this is a proposed protocol, the following quantitative data is illustrative and should be experimentally determined.

ParameterHypothetical Value
Starting Materials
N-Methyliminodiacetic Acid14.7 g (0.1 mol)
Urea6.0 g (0.1 mol)
Product
Theoretical Yield12.8 g
Actual Yield7.7 g
Percent Yield60%
Purity
Purity by NMR>98%
Melting Point118-120 °C

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

G A Mixing of Reactants (N-Methyliminodiacetic Acid + Urea) B Heating to 130-140 °C (Intermediate Formation) A->B C High-Temperature Reflux (Cyclization) B->C D Precipitation (with Ethyl Acetate) C->D E Filtration D->E F Recrystallization (from Ethyl Acetate) E->F G Drying F->G H Characterization (NMR, IR, MS, MP) G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • High temperatures are used in this synthesis; appropriate care should be taken to avoid burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. Researchers can use this guide as a starting point for their own experimental work, with the understanding that optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will provide a valuable building block for further research in medicinal chemistry and drug discovery.

Application Notes and Protocols: Utilizing Piperazine-2,5-dione Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is 1-Methylpiperazine-2,6-dione, a thorough review of scientific literature did not yield specific studies on its application in neurodegenerative disease models. The following application notes and protocols are based on research conducted on a closely related class of compounds, 1,4-disubstituted piperazine-2,5-dione derivatives , which have demonstrated significant antioxidant and neuroprotective potential in relevant in vitro models. These protocols and data can serve as a valuable starting point for investigating the therapeutic promise of piperazine-dione scaffolds in neurodegeneration research.

Introduction

Oxidative stress is a well-established pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The excessive production of reactive oxygen species (ROS) leads to neuronal damage and apoptosis, contributing to disease progression. Consequently, the development of novel antioxidant compounds is a key strategy in the pursuit of effective neuroprotective therapies.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties.[1] These compounds have shown the ability to protect neuronal cells from oxidative stress-induced damage, suggesting their potential as therapeutic agents for neurodegenerative disorders. The mechanism of action for some of these derivatives involves the modulation of the IL-6/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1]

This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of 1,4-disubstituted piperazine-2,5-dione derivatives in an in vitro model of oxidative stress.

Data Presentation

The following tables summarize the quantitative data on the antioxidant effects of various 1,4-disubstituted piperazine-2,5-dione derivatives in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using the human neuroblastoma SH-SY5Y cell line.[1]

Table 1: Cytotoxicity of 1,4-Disubstituted Piperazine-2,5-dione Derivatives in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)
9a80> 95%
9b80> 95%
9e80> 95%
9f80> 95%
9h80> 95%
9i80> 95%
9l80> 95%
9r80> 95%
9s80> 95%

Data represents the percentage of viable cells after 24 hours of treatment as determined by the MTT assay. The results indicate that the tested compounds did not exhibit significant toxicity at concentrations up to 80 µM.[1]

Table 2: Protective Effect of 1,4-Disubstituted Piperazine-2,5-dione Derivatives against H₂O₂-Induced Oxidative Damage in SH-SY5Y Cells

Treatment GroupCell Viability (%)
Control100
H₂O₂ (600 µM)52.3 ± 2.5
H₂O₂ + Compound 9a (20 µM)65.8 ± 3.1
H₂O₂ + Compound 9b (20 µM)70.2 ± 2.8
H₂O₂ + Compound 9e (20 µM)68.5 ± 3.3
H₂O₂ + Compound 9f (20 µM)72.1 ± 2.9
H₂O₂ + Compound 9h (20 µM)75.4 ± 3.5
H₂O₂ + Compound 9i (20 µM)78.9 ± 3.8
H₂O₂ + Compound 9l (20 µM)81.3 ± 4.1
H₂O₂ + Compound 9r (20 µM)85.7 ± 4.3
H₂O₂ + Compound 9s (20 µM)63.2 ± 3.0

Data represents the percentage of viable cells after pre-treatment with the respective compound for 2 hours followed by co-incubation with H₂O₂ for 24 hours. Cell viability was assessed by flow cytometry. Compound 9r demonstrated the most significant protective effect.[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol details the procedure for evaluating the potential toxicity of the piperazine-2,5-dione derivatives on SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • 1,4-disubstituted piperazine-2,5-dione derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Treat with piperazine-dione derivatives A->B 24h adhesion C Incubate for 24 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F

MTT Assay Workflow Diagram.
Protocol 2: In Vitro Model of H₂O₂-Induced Oxidative Stress

This protocol describes the induction of oxidative stress in SH-SY5Y cells using hydrogen peroxide and the evaluation of the neuroprotective effects of piperazine-2,5-dione derivatives.

Materials:

  • SH-SY5Y cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • 6-well plates

  • 1,4-disubstituted piperazine-2,5-dione derivatives (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (freshly prepared)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

  • Propidium Iodide (PI) and Annexin V-FITC apoptosis detection kit

Procedure:

  • Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells/well and culture for 24 hours.

  • Pre-treat the cells with the test compounds (e.g., at 20 µM) for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to the culture medium to a final concentration of 600 µM. Include a control group (no H₂O₂), a H₂O₂-only group, and test compound-treated groups.

  • Co-incubate the cells with the test compounds and H₂O₂ for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the cell viability and apoptosis rate using a flow cytometer.

G cluster_1 Oxidative Stress Model and Neuroprotection Assay A Seed SH-SY5Y cells in 6-well plate B Pre-treat with piperazine-dione derivatives (2h) A->B C Induce oxidative stress with H₂O₂ (600 µM) B->C D Co-incubate for 24 hours C->D E Harvest and stain cells (Annexin V/PI) D->E F Analyze by flow cytometry E->F

Neuroprotection Assay Workflow.

Signaling Pathway

The neuroprotective effects of certain 1,4-disubstituted piperazine-2,5-dione derivatives, such as compound 9r, are mediated through the activation of the IL-6/Nrf2 signaling pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress.

G cluster_2 Proposed IL-6/Nrf2 Signaling Pathway PD Piperazine-2,5-dione Derivative (e.g., 9r) IL6 IL-6 Release PD->IL6 Induces STAT3 STAT3 Phosphorylation IL6->STAT3 Activates Nrf2_Keap1 Nrf2-Keap1 Complex STAT3->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

References

Application Notes and Protocols: 1-Methylpiperazine-2,6-dione as a Versatile Scaffold for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methylpiperazine-2,6-dione moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its rigid structure and the presence of multiple points for functionalization allow for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of drug candidates based on the this compound scaffold, with a focus on anticancer applications.

Synthetic Protocols

The synthesis of derivatives based on the this compound scaffold can be achieved through various chemical strategies. A common approach involves the N-alkylation or N-acylation of the piperazine-2,6-dione ring.

General Synthesis of N-Substituted Piperazine-2,6-dione Derivatives

A versatile method for the synthesis of N-substituted piperazine-2,6-dione derivatives involves the condensation of iminodiacetic acid with a primary amine, followed by N-alkylation or acylation.[1]

Protocol 1: Synthesis of 1-Aryl-piperazine-2,5-dione

This protocol describes the synthesis of 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione.[2]

Materials:

  • Iminodiacetic acid

  • 3,5-dimethoxyaniline

  • Pyridine

  • Acetic anhydride

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of iminodiacetic acid (1.0 eq) and 3,5-dimethoxyaniline (1.0 eq) in pyridine is heated to reflux for 4 hours.

  • Acetic anhydride (3.0 eq) is added, and the mixture is refluxed for an additional 10 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione.[2]

Protocol 2: Synthesis of 1-(3-chloropropyl)-4-methylpiperazine

This protocol details a key intermediate synthesis for further derivatization.[3]

Materials:

  • N-methylpiperazine

  • 1-bromo-3-chloropropane

  • Acetone

  • K2CO3

Procedure:

  • N-methylpiperazine is treated with 1-bromo-3-chloropropane in acetone with K2CO3.

  • The reaction mixture is stirred at room temperature.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated to yield 1-(3-chloropropyl)-4-methylpiperazine.[4]

Biological Activities and Data

Derivatives of this compound have demonstrated a wide spectrum of biological activities, most notably anticancer effects. The following tables summarize the in vitro anticancer activity of selected derivatives against various cancer cell lines.

Anticancer Activity

The cytotoxicity of synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: In Vitro Anticancer Activity of Methyl Piperazine Derivatives [3]

Compound CodeR GroupA-549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)MIAPaCa-2 (Pancreatic) IC50 (µM)
A-6 2,5 di-CH37.7418.8014.98
A-11 3-OCH35.714.2631.36
Gefitinib (Standard)16.5610.5149.50

Table 2: In Vitro Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [5]

CompoundA549 (Lung) IC50 (µM)Hela (Cervical) IC50 (µM)
6 >108.9
8 7.35.4
9 4.53.2
10 2.81.5
11 1.20.7
12 >106.8
14 >104.6

Experimental Workflows and Signaling Pathways

Experimental Workflow: From Synthesis to In Vitro Screening

The development of novel drug candidates from the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening In Vitro Screening A Starting Materials (this compound) B Chemical Modification (e.g., N-alkylation, acylation) A->B C Purification (e.g., Column Chromatography) B->C D Structural Analysis (NMR, Mass Spectrometry) C->D E Cell Line Selection (e.g., A549, HCT-116) D->E F MTT Assay (Cell Viability) E->F G IC50 Determination F->G

Caption: General workflow for synthesis and in vitro screening.

Signaling Pathway: IL-6/Nrf2 Loop

Some piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects by modulating the IL-6/Nrf2 signaling pathway.[2] Oxidative stress, implicated in various diseases, can be counteracted by the activation of the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes.

G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellProtection Cell Protection OxidativeStress->CellProtection leads to damage Compound Piperazine-2,5-dione Derivative IL6 IL-6 Compound->IL6 modulates Nrf2 Nrf2 IL6->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->OxidativeStress reduces AntioxidantEnzymes->CellProtection provides

Caption: IL-6/Nrf2 signaling pathway modulation.

Detailed Experimental Protocols

Protocol 3: MTT Assay for In Vitro Anticancer Activity

This protocol outlines the steps for determining the cytotoxic effects of synthesized compounds on cancer cell lines.[3]

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of large and diverse compound libraries for screening. The significant anticancer activity exhibited by many of its derivatives warrants further investigation into their mechanisms of action and optimization of their pharmacological profiles. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this valuable scaffold in drug discovery.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperazine-2,6-dione is a small heterocyclic compound belonging to the diketopiperazine class. Various derivatives of piperazine-2,5-dione and piperazine-2,6-dione have been investigated for a range of bioactivities, including potential anticancer effects. Some 2,6-diketopiperazines have been shown to induce apoptosis in cancer cell lines.[1] Therefore, evaluating the cytotoxicity of this compound is a critical step in understanding its pharmacological potential.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using three standard and complementary assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized to determine the concentration of this compound that reduces cell viability by 50% (IC50). The results can be presented in a clear, tabular format for easy comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssayExposure Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT48150.5 ± 12.3
LDH48210.2 ± 18.9
Annexin V/PI48145.8 ± 15.1
HCT-116 (Colon Cancer)MTT4898.7 ± 9.5
LDH48135.4 ± 11.2
Annexin V/PI4895.2 ± 10.8
A549 (Lung Cancer)MTT48250.1 ± 21.7
LDH48315.6 ± 25.4
Annexin V/PI48240.3 ± 22.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell health.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Select and Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) C Seed Cells in 96-well Plates A->C B Prepare Stock Solution of this compound (e.g., in DMSO) D Treat Cells with Serial Dilutions of Compound B->D C->D E Incubate for 24, 48, or 72 hours D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Annexin V/PI Staining (Apoptosis) E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate % Cell Viability/ Cytotoxicity I->J K Determine IC50 Values J->K

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[5] Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only for background).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[7] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium.[7] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[6][9]

Materials:

  • LDH cytotoxicity assay kit (containing reaction mixture, catalyst, and stop solution)

  • Treated cell culture plates (as prepared in the MTT protocol)

  • 96-well clear, flat-bottom assay plates

Protocol:

  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).[6]

    • Maximum LDH Release Control: Add lysis buffer (provided in most kits) to untreated cells 45 minutes before the end of the incubation period.[10]

    • No-Cell Control: Medium only (for background).[6]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[4]

  • Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[4]

  • Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[4] Incubate at room temperature for up to 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[4][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells with compromised membrane integrity.[12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated cells (cultured in 6-well plates or T25 flasks)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated cells as a negative control.[12]

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Signaling Pathway

Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both converging on the activation of executioner caspases that dismantle the cell.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DR->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Mito Mitochondrial Stress aCasp8->Mito Crosstalk (via Bid) Casp3 Pro-Caspase-3 aCasp8->Casp3 Compound This compound (Potential Stress Signal) Compound->Mito Bcl2 Bcl-2 Family (Bax/Bak activation) Mito->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) aCasp3->Apoptosis

References

Application Notes and Protocols for 1-Methylpiperazine-2,6-dione in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the application of 1-Methylpiperazine-2,6-dione in Central Nervous System (CNS) drug discovery is limited. The following application notes and protocols are based on studies of structurally related compounds, primarily 1-methylpiperazine-2,5-dione and other piperazine-2,5-dione derivatives. These examples are intended to provide a framework for researchers to design and conduct experiments with this compound, and should be adapted and validated accordingly.

Introduction

The piperazine-dione scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Its derivatives have been explored for various therapeutic applications, including those targeting the CNS. The rigid cyclic dipeptide structure of piperazinediones makes them attractive scaffolds for presenting substituents in defined spatial orientations, which is crucial for specific interactions with biological targets such as receptors and enzymes.

This document outlines potential applications and detailed experimental protocols for the investigation of this compound as a candidate for CNS drug discovery, drawing parallels from research on analogous compounds. The potential therapeutic areas for such a scaffold include, but are not limited to, analgesia, depression, and neuroprotection.

Potential CNS Applications and Mechanisms of Action

Based on the activities of related compounds, this compound could be investigated for the following CNS applications:

  • Analgesia: Substituted 1-methylpiperazine-2,5-diones have been synthesized and evaluated as opioid receptor ligands, suggesting that the core structure may be a valuable starting point for developing novel pain therapeutics.[1]

  • Antidepressant Activity: Piperazine-2,5-dione derivatives bearing indole moieties have demonstrated antidepressant-like effects in preclinical models, indicating the potential of the piperazinedione scaffold to modulate pathways involved in mood regulation.[2]

  • Neuroprotection: The antioxidant properties of some piperazine-2,5-dione derivatives suggest a potential role in protecting neuronal cells from oxidative stress, a key pathological feature in many neurodegenerative diseases.[3][4]

The mechanism of action for these potential applications would need to be elucidated for this compound but could involve modulation of opioid receptors, monoamine systems, or intracellular signaling pathways related to oxidative stress and inflammation.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for structurally related piperazinedione derivatives from published studies. This data can serve as a benchmark for evaluating the potency and efficacy of this compound.

Table 1: Opioid Receptor Binding Affinities of 1-Methylpiperazine-2,5-dione Derivatives [1]

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione121 ± 21>10,000>10,000
3-(3-Methoxybenzyl)-1-methylpiperazine-2,5-dione213 ± 35>10,000>10,000
3-(2-Iodobenzyl)-1-methylpiperazine-2,5-dione232 ± 32>10,000>10,000

KOR: Kappa Opioid Receptor; MOR: Mu Opioid Receptor; DOR: Delta Opioid Receptor. Data are presented as mean ± SEM.

Table 2: In Vivo Antidepressant-like Activity of Piperazine-2,5-dione Derivatives [2]

CompoundDose (mg/kg)Immobility Duration Decrease (%)
3-((1H-indol-3-yl)methyl)-6-isobutylpiperazine-2,5-dione (Compound 2e)1070.2
3-((1H-indol-3-yl)methyl)-6-benzylpiperazine-2,5-dione (Compound 2q)1071.2
Fluoxetine (Reference Drug)2067.9

Data obtained from the forced swim test in mice.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the CNS applications of piperazinedione derivatives.

A general synthesis for a 1-methylpiperazine-2,5-dione derivative is presented below, based on the synthesis of 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione.[1]

Protocol 4.1.1: Synthesis of 3-(Substituted-benzyl)-1-methylpiperazine-2,5-dione

  • Amino Acid Esterification: Prepare the methyl ester of the desired substituted phenylalanine analog.

  • Coupling: Couple the substituted phenylalanine methyl ester with N-(tert-Butoxycarbonyl)sarcosine using a suitable coupling agent (e.g., DCC/HOBt or HATU) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Cyclization: Induce intramolecular cyclization of the resulting dipeptide ester by heating in a suitable solvent like toluene or xylene, often with a catalytic amount of a weak acid (e.g., acetic acid), to form the desired 1-methylpiperazine-2,5-dione.

  • Purification: Purify the final product using column chromatography on silica gel.

sub_phe Substituted Phenylalanine dipeptide Protected Dipeptide Ester sub_phe->dipeptide Esterification & Coupling sarcosine N-Boc-Sarcosine sarcosine->dipeptide deprotected_dipeptide Dipeptide Ester dipeptide->deprotected_dipeptide Deprotection final_product 1-Methylpiperazine-2,5-dione Derivative deprotected_dipeptide->final_product Cyclization

Synthesis workflow for 1-methylpiperazine-2,5-dione derivatives.

This protocol is for determining the binding affinity of a test compound to opioid receptors using a competitive radioligand binding assay.[1]

Protocol 4.2.1: Radioligand Binding Assay for Opioid Receptors

  • Membrane Preparation: Use cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Cell membranes (5-10 µg of protein).

    • Radioligand:

      • For MOR: [³H]DAMGO (final concentration ~1 nM).

      • For DOR: [³H]DPDPE (final concentration ~1 nM).

      • For KOR: [³H]U69,593 (final concentration ~1 nM).

    • Test compound (this compound) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plates at 25°C for 60-90 minutes.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Prepare Reaction Mixture: Membranes, Radioligand, Test Compound incubation Incubate at 25°C start->incubation filtration Filter through Glass Fiber Filters incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis

Workflow for the opioid receptor binding assay.

The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity.[2][5][6]

Protocol 4.3.1: Forced Swim Test (FST) in Mice

  • Animals: Use male mice (e.g., Swiss-Webster), weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., fluoxetine, 20 mg/kg) should be included.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • The test duration is 6 minutes.

    • Record the behavior of the animal, typically during the last 4 minutes of the test.

    • The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

The Thermal Place Preference (TPP) test can be used to assess the analgesic properties of a compound in a model of neuropathic pain.[1][7]

Protocol 4.4.1: Thermal Place Preference Test

  • Animals: Use rats or mice with an induced neuropathic pain model (e.g., chronic constriction injury) and sham-operated controls.

  • Apparatus: A two-chambered device where the floor of each chamber can be set to a different temperature.

  • Temperature Setting: Set one chamber to a neutral temperature (e.g., 30°C) and the other to a cool, non-noxious temperature that is aversive to animals with cold allodynia (e.g., 12.5°C).[8]

  • Drug Administration: Administer this compound (or vehicle/positive control) at the desired dose and route.

  • Test Procedure:

    • Place the animal in the apparatus with free access to both chambers.

    • Record the time spent in each chamber over a defined period (e.g., 10-15 minutes).

  • Data Analysis: An effective analgesic will reduce the aversion to the cooler chamber in the neuropathic pain model animals, resulting in an increased time spent in that chamber compared to vehicle-treated animals. Analyze the data using appropriate statistical methods.

Potential Signaling Pathways

The potential signaling pathways that could be modulated by this compound, based on the activities of related compounds, are depicted below.

cluster_opioid Opioid Receptor Signaling (Analgesia) cluster_neuroprotection Neuroprotective Pathway (Antioxidant) MPD 1-Methylpiperazine -dione Derivative KOR Kappa Opioid Receptor (KOR) MPD->KOR Antagonist? Gi_Go Gi/Go Protein KOR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC Ion_Channels Ion Channels (Ca²⁺, K⁺) Gi_Go->Ion_Channels cAMP ↓ cAMP AC->cAMP Pain_Signal ↓ Nociceptive Transmission cAMP->Pain_Signal Ion_Channels->Pain_Signal MPD2 1-Methylpiperazine -dione Derivative ROS ↑ ROS MPD2->ROS Scavenges? Nrf2 Nrf2 MPD2->Nrf2 Activates? Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Survival ↑ Cell Survival ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS

Potential signaling pathways for piperazinedione derivatives in the CNS.

Note: The diagrams and protocols provided are illustrative and based on research on analogous compounds. Researchers should conduct thorough literature reviews and pilot studies to validate and optimize these methods for this compound.

References

Application Notes and Protocols for Cell Culture Studies Using Piperazine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct cell culture studies on 1-Methylpiperazine-2,6-dione are limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with closely related piperazine-2,5-dione and piperazine-2,6-dione derivatives. These protocols serve as a general guideline and may require optimization for specific experimental conditions and cell lines.

Introduction

Piperazine-2,6-diones and their analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These scaffolds are prevalent in a variety of natural products and synthetic molecules, demonstrating a broad range of therapeutic potential, including anticancer, anti-inflammatory, and antioxidant effects. This document provides an overview of the applications of piperazine-2,6-dione derivatives in cell culture studies, with a focus on their cytotoxic and apoptotic effects on cancer cells, and their influence on key cellular signaling pathways. Detailed protocols for essential in vitro assays are also provided to guide researchers in their investigations of this promising class of compounds.

Data Presentation: Cytotoxicity of Piperazine-2,6-dione Derivatives

The cytotoxic effects of various piperazine-2,6-dione derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cellular proliferation.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
2,6-DiketopiperazinesMDA-MB-231Triple-Negative Breast Cancer4.6 - 4944[1]
(3S,6S)-3,6-dibenzylpiperazine-2,5-dionePANC-1 (glucose-starved)Pancreatic Carcinoma28[2]
Piperazine Derivative (CB01)U87Glioblastoma< 0.05[3][4]
Piperazine Derivative (CB01)HeLaCervical Cancer< 0.05[3][4]
Dispiropiperazine Derivative (SPOPP-3)Various Leukemia Cell LinesLeukemia0.63 - 3.60[5]
Dispiropiperazine Derivative (SPOPP-3)Various Glioblastoma Cell LinesGlioblastoma2.95 - 6.30[5]
Dispiropiperazine Derivative (SPOPP-3)Various Colon Cancer Cell LinesColon Cancer2.44 - 5.42[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with piperazine-2,6-dione derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Piperazine-2,6-dione derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Prepare serial dilutions of the piperazine-2,6-dione derivative in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This protocol describes the detection of apoptosis in cells treated with piperazine-2,6-dione derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine-2,6-dione derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the piperazine-2,6-dione derivative for the specified duration. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10] Annexin V-FITC is typically detected in the FL1 channel (green fluorescence) and PI in the FL2 channel (red fluorescence).[9]

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the procedure for analyzing the expression of key apoptosis-related proteins (e.g., Bax, Cleaved Caspase-3) in cells treated with piperazine-2,6-dione derivatives.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine-2,6-dione derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with the compound, and then lyse the cells with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualization of Cellular Mechanisms

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro effects of piperazine-2,6-dione derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation Cell_Lines Select Cancer Cell Lines Treatment Treat with Piperazine-2,6-dione Derivative (Dose-Response) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic & Signaling Proteins) IC50->Western_Blot Analysis Data Analysis and Interpretation Apoptosis_Assay->Analysis Cell_Cycle_Analysis->Analysis Western_Blot->Analysis

Caption: A typical workflow for the in vitro evaluation of piperazine-2,6-dione derivatives.

Apoptosis Induction Pathway

Piperazine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3]

G Compound Piperazine-2,6-dione Derivative Bax Bax Activation Compound->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperazine-2,6-dione derivatives.

Nrf2-Mediated Antioxidant Response

Some piperazine-2,5-dione derivatives can activate the Nrf2 antioxidant response pathway, protecting cells from oxidative stress.[11]

G cluster_0 Cytoplasm Compound Piperazine-2,5-dione Derivative Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 Compound->Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by piperazine-2,5-dione derivatives.

References

Application Notes and Protocols: Synthesis of 1-Methylpiperazine-2,6-dione Derivatives for Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-methylpiperazine-2,6-dione derivatives and their evaluation as potential anticancer agents. The protocols outlined below are based on established methodologies for the synthesis of related piperazine structures and standard anticancer screening assays.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Piperazine-2,6-dione derivatives, a specific class of these heterocyclic compounds, have garnered interest for their potential therapeutic applications, including anticancer activity. The introduction of a methyl group at the N1 position can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. This document details the synthetic strategies for accessing this compound derivatives and the subsequent protocols for screening their anticancer efficacy.

Data Presentation: Anticancer Activity of Related Piperazine-2,5-dione and -2,6-dione Derivatives

While specific anticancer data for a broad range of this compound derivatives is emerging, the following tables summarize the cytotoxic activity of structurally related piperazine-2,5-dione and other N-substituted piperazine derivatives against various cancer cell lines. This data provides a valuable reference for the potential efficacy of the target compounds.

Table 1: In Vitro Anticancer Activity of Substituted Piperazine-2,5-dione Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
11 1-allyl-3-(naphthalen-1-ylmethylene)-6-((Z)-2-methoxybenzylidene)A549 (Lung)1.2[1]
HeLa (Cervical)0.7[1]
6h Tryptamine conjugateAsPC-1 (Pancreatic)6 ± 0.85[2]
SW1990 (Pancreatic)6 ± 0.85[2]
Compound Series 5 & 6 Benzothiazole-piperazine-1,2,3-triazole hybridsT47D, MCF7 (Breast), HCT116, Caco2 (Colon)33 - >200[3]

Table 2: In Vitro Anticancer Activity of N-Substituted Piperazine Derivatives

Compound IDSubstitution PatternCancer Cell LineGI50 (µM)Reference
23 N-[4-(trifluoromethyl)benzyl]piperazine derivative of vindolineMDA-MB-468 (Breast)1.00[4]
25 N-bis(4-fluorophenyl)methyl piperazine derivative of vindolineHOP-92 (Non-Small Cell Lung)1.35[4]
A-11 (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanoneA-549 (Lung)5.71[5]
HCT-116 (Colon)4.26[5]
MIAPaCa-2 (Pancreatic)31.36[5]

Experimental Protocols

Synthesis of this compound Derivatives

A plausible and efficient method for the synthesis of this compound derivatives involves the condensation of iminodiacetic acid with methylamine, followed by derivatization at the C3 and/or C5 positions.[6]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a microwave-safe reaction vessel, combine iminodiacetic acid (1 equivalent) and a solution of methylamine (1.2 equivalents) in a suitable solvent such as water or ethanol.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 15-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: General Procedure for Derivatization (e.g., Alkylation/Acylation at N4)

For further derivatization at the N4 position, standard N-alkylation or N-acylation protocols can be employed.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Electrophile: Add the desired alkyl halide or acyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N4-substituted-1-methylpiperazine-2,6-dione derivative.

Anticancer Screening Protocols

The following are standard in vitro assays to evaluate the cytotoxic potential of the synthesized this compound derivatives.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 4: SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% inhibition of cell growth).[7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticancer Screening start Iminodiacetic Acid + Methylamine synthesis Microwave-assisted Condensation start->synthesis product1 This compound synthesis->product1 derivatization N4-Alkylation/ Acylation product1->derivatization product2 This compound Derivatives derivatization->product2 screening In Vitro Assays (MTT/SRB) product2->screening cell_lines Cancer Cell Lines screening->cell_lines data_analysis Data Analysis (IC50/GI50) screening->data_analysis

Caption: Experimental workflow from synthesis to anticancer screening.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound Piperazine-2,6-dione Derivative compound->pi3k Inhibition compound->akt Inhibition

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of 1-Methylpiperazine-2,6-dione. This document provides detailed methodologies for key in vitro and in vivo experiments, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal mediators of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2] Piperazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory potential.[3][4] This document outlines a protocol to assess the anti-inflammatory effects of a specific derivative, this compound.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)
Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + Dexamethasone (Positive Control)10

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + Dexamethasone (Positive Control)10

Table 4: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition (%)
Vehicle Control-0
Carrageenan-
Carrageenan + this compound10
Carrageenan + this compound25
Carrageenan + this compound50
Carrageenan + Indomethacin (Positive Control)10

Experimental Protocols

In Vitro Assays

1. Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentrations of this compound, a methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is performed.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5]

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[6]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA)

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO production assay.

  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α and IL-6 using commercially available kits.[7]

In Vivo Assay

1. Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the anti-inflammatory activity of compounds.[8][9]

  • Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Divide the animals into groups (e.g., vehicle control, carrageenan control, this compound treated groups at different doses, and a positive control group treated with indomethacin).

  • Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[10]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by this compound.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound This compound Compound->IKK Inhibition? NFkB_nuc NF-κB NFkB_nuc->Gene MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P ERK ERK1/2 MAP2K->ERK P JNK JNK MAP2K->JNK P AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene Transcription Compound This compound Compound->MAP2K Inhibition? Experimental_Workflow start Start invitro In Vitro Studies start->invitro cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity data_analysis Data Analysis and Interpretation invitro->data_analysis no_assay Nitric Oxide Assay (Griess Reagent) cytotoxicity->no_assay Determine non-toxic dose cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) no_assay->cytokine_assay invivo In Vivo Studies cytokine_assay->invivo Promising in vitro results paw_edema Carrageenan-Induced Paw Edema invivo->paw_edema paw_edema->data_analysis conclusion Conclusion on Anti-inflammatory Effect data_analysis->conclusion

References

Application Note: High-Throughput Screening of 1-Methylpiperazine-2,6-dione for Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available data on the specific use of 1-Methylpiperazine-2,6-dione in high-throughput screening (HTS), this document presents a series of potential applications and generalized protocols. The experimental designs are based on methodologies reported for structurally related piperazine-dione derivatives and are intended to serve as a strategic guide for initiating screening campaigns.

Introduction

The piperazine-2,6-dione scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] this compound, a specific derivative, represents a potential starting point for the discovery of novel therapeutic agents. High-throughput screening provides an efficient approach to systematically evaluate this compound and its analogs against a variety of biological targets and cellular pathways. This application note outlines hypothetical HTS workflows for assessing the cytotoxic, anti-inflammatory, and antioxidant properties of this compound.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be screened for efficacy in the following areas:

  • Oncology: Assessing cytotoxicity against various cancer cell lines.

  • Inflammatory Diseases: Evaluating the inhibition of key inflammatory pathways.

  • Neurodegenerative Diseases: Investigating antioxidant properties to combat oxidative stress.

Experimental Protocols

High-Throughput Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Methodology: A cell viability assay using a resazurin-based reagent is a common and robust method for HTS.

Protocol:

  • Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 96-well or 384-well clear-bottom black plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 0.1 µM).

  • Compound Addition:

    • Add the diluted compounds to the cell plates. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate for 48-72 hours.

  • Viability Assay:

    • Add a resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Illustrative Data Presentation:

CompoundCell LineIC50 (µM) - Illustrative
This compoundHeLa> 100
This compoundA54975.3
This compoundMCF-7> 100
Doxorubicin (Control)HeLa0.8

Workflow Diagram:

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) Viability Reagent Viability Reagent Incubation (48-72h)->Viability Reagent Fluorescence Reading Fluorescence Reading Viability Reagent->Fluorescence Reading Data Normalization Data Normalization Fluorescence Reading->Data Normalization IC50 Calculation IC50 Calculation Data Normalization->IC50 Calculation

Caption: High-throughput cytotoxicity screening workflow.

High-Throughput Anti-Inflammatory Screening

Objective: To assess the potential of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Methodology: A reporter gene assay in a stable cell line expressing luciferase under the control of an NF-κB response element.

Protocol:

  • Cell Culture: Culture a human cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well or 384-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulation:

    • Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to each well (except for the unstimulated control).

    • Incubate for 6-8 hours.

  • Luminescence Reading:

    • Add a luciferase substrate solution to each well.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the stimulated control wells (DMSO + TNF-α).

    • Determine the IC50 value for the inhibition of NF-κB activity.

Illustrative Data Presentation:

CompoundTarget PathwayStimulusIC50 (µM) - Illustrative
This compoundNF-κBTNF-α42.1
Bay 11-7082 (Control)NF-κBTNF-α2.5

Signaling Pathway Diagram:

NFkB_Signaling_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: Simplified NF-κB signaling pathway.

High-Throughput Antioxidant Screening

Objective: To evaluate the ability of this compound to protect cells from oxidative stress.

Methodology: A cell-based assay measuring the reduction of reactive oxygen species (ROS) in response to an oxidative challenge.

Protocol:

  • Cell Culture: Culture a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

  • Cell Seeding: Seed 20,000 cells per well in a 96-well or 384-well black, clear-bottom plate and incubate for 24 hours.

  • Compound Incubation: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Oxidative Stress Induction:

    • Add a ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide, to the wells.

    • Incubate for 1 hour.

  • ROS Detection:

    • Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to each well.

    • Incubate for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle-treated, oxidatively stressed control.

    • Calculate the percentage of ROS reduction and determine the EC50 value.

Illustrative Data Presentation:

CompoundOxidative AgentEC50 (µM) - Illustrative
This compoundH₂O₂15.8
N-acetylcysteine (Control)H₂O₂5.2

Logical Relationship Diagram:

Antioxidant_Screening_Logic Oxidative Stressor (H2O2) Oxidative Stressor (H2O2) Cellular ROS Production Cellular ROS Production Oxidative Stressor (H2O2)->Cellular ROS Production Cellular Damage Cellular Damage Cellular ROS Production->Cellular Damage This compound This compound ROS Scavenging / Antioxidant Response ROS Scavenging / Antioxidant Response This compound->ROS Scavenging / Antioxidant Response ROS Scavenging / Antioxidant Response->Cellular ROS Production inhibits

Caption: Logic of the cell-based antioxidant assay.

Conclusion

References

Application Notes and Protocols: Characterization of 1-Methylpiperazine-2,6-dione as a Putative Opioid Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research directly linking 1-Methylpiperazine-2,6-dione to significant, characterized interactions with opioid receptors is limited. The following application notes and protocols, therefore, present a comprehensive and standardized framework for the initial characterization of a novel compound, such as this compound, for its potential activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The presented data are illustrative examples to guide researchers in their experimental design and data presentation.

Introduction

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in pain modulation and are the primary targets for opioid analgesics. The discovery and characterization of novel ligands for these receptors are crucial for developing safer and more effective pain therapies with reduced side effects. This compound is a cyclic dipeptide derivative. The piperazine-2,5-dione scaffold, a common feature in natural products, has been explored for its diverse biological activities. This document outlines a systematic approach to investigate the potential interactions of this compound with opioid receptors.

Quantitative Data Summary

The following tables present hypothetical data for the binding affinity and functional activity of this compound at the human mu, delta, and kappa opioid receptors. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM) [Mean ± SEM]Hill Slope (nH) [Mean ± SEM]
Mu (µ)[³H]-DAMGO> 10,000N/A
Delta (δ)[³H]-Naltrindole850 ± 750.95 ± 0.08
Kappa (κ)[³H]-U69,593> 10,000N/A

Data are hypothetical and for illustrative purposes only.

Table 2: Functional Activity of this compound at the Delta Opioid Receptor

Assay TypeAgonistEC50 (nM) [Mean ± SEM]Emax (%) [Mean ± SEM]
GTPγS BindingThis compound1200 ± 15045 ± 5
SNC80 (Reference Agonist)15 ± 2100
cAMP AccumulationThis compound2500 ± 30030 ± 4
SNC80 (Reference Agonist)25 ± 4100

Data are hypothetical and for illustrative purposes only. Emax is expressed as a percentage of the response to the reference agonist.

Signaling Pathways and Experimental Workflows

3.1. Canonical Opioid Receptor Signaling Pathway

Opioid receptors primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.

cluster_membrane Plasma Membrane cluster_gprotein Gi/o Protein OR Opioid Receptor (µ, δ, κ) G_alpha Gαi/o OR->G_alpha Activates GDP GDP GTP GTP G_alpha->GDP Inactive G_alpha->GTP Active AC Adenylyl Cyclase G_alpha->AC Inhibits G_betagamma Gβγ Channels Ion Channels (K+, Ca2+) G_betagamma->Channels Modulates Ligand This compound (Agonist) Ligand->OR Binds ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.

3.2. Experimental Workflow: Radioligand Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

cluster_prep Preparation arrow arrow Membranes Cell Membranes (Expressing Opioid Receptor) Incubate Incubate at Room Temperature Membranes->Incubate Radioligand Radioligand (e.g., [³H]-DAMGO) Radioligand->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Transfer Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Measures radioactivity) Wash->Scintillation Analyze Data Analysis (Calculate Ki) Scintillation->Analyze

Caption: Workflow for a competitive radioligand binding assay.

3.3. Experimental Workflow: GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

cluster_prep Reagents arrow arrow Membranes Cell Membranes (with Opioid Receptor) Incubate Incubate at 30°C Membranes->Incubate GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->Incubate GDP GDP GDP->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Analyze Data Analysis (Calculate EC50 and Emax) Scintillation->Analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocols

4.1. Protocol for Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

  • Non-specific binding control: Naloxone (10 µM).

  • This compound stock solution and serial dilutions.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound dilution or buffer (for total binding) or naloxone (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvest the samples by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter after an equilibration period.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Protocol for [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via the opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS.

  • GDP (10 µM final concentration).

  • This compound stock solution and serial dilutions.

  • Reference agonist (e.g., DAMGO, SNC80, U69,593).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or reference agonist.

    • GDP.

    • Cell membranes.

    • [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and measure radioactivity using a scintillation counter.

  • Plot the stimulated binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

4.3. Protocol for cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound stock solution and serial dilutions.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with IBMX for 15-30 minutes.

  • Add serial dilutions of this compound and incubate for 15 minutes.

  • Stimulate the cells with forskolin (typically 1-10 µM) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the systematic evaluation of this compound as a potential opioid receptor ligand. A thorough characterization, including determination of binding affinity, functional potency and efficacy, and assessment of downstream signaling, is essential to elucidate the pharmacological profile of this and other novel compounds.

Troubleshooting & Optimization

How to improve the yield of 1-Methylpiperazine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methylpiperazine-2,6-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most probable and direct synthetic route to this compound is through the intramolecular cyclization of N-methyliminodiacetic acid (MIDA). This typically involves the dehydration of the diacid, potentially through an intermediate such as N-methyliminodiacetic anhydride.

Q2: What are the key challenges in the synthesis of this compound?

The primary challenges in this synthesis are achieving efficient cyclization of N-methyliminodiacetic acid and minimizing side reactions. Incomplete cyclization can lead to low yields, while side reactions such as polymerization or decomposition of the starting material can complicate purification and further reduce the overall yield.

Q3: What are the critical parameters to control for a high-yield synthesis?

Key parameters to control include reaction temperature, reaction time, and the choice of solvent and/or dehydrating agent. Overly high temperatures can lead to decomposition, while insufficient heating may result in incomplete reaction. The selection of an appropriate solvent is crucial for ensuring the solubility of the starting material and facilitating the intramolecular reaction.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to track the disappearance of the starting material (N-methyliminodiacetic acid) and the appearance of the product (this compound).

Q5: What are the common impurities or byproducts in this synthesis?

Common impurities may include unreacted N-methyliminodiacetic acid, polymeric byproducts formed from intermolecular reactions, and decomposition products. The formation of these impurities is often dependent on the reaction conditions.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Increase the reaction temperature in increments of 10-20°C. - Extend the reaction time and monitor progress by TLC or HPLC. - If using a dehydrating agent (e.g., acetic anhydride), ensure it is fresh and used in sufficient molar excess. - Consider converting N-methyliminodiacetic acid to a more reactive intermediate, such as its anhydride, prior to cyclization.
Decomposition of Starting Material or Product - If decomposition is suspected at higher temperatures, reduce the reaction temperature and prolong the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Incorrect Reagents or Solvent - Verify the purity and identity of the N-methyliminodiacetic acid starting material. - Ensure the solvent is anhydrous, as the presence of water can inhibit the dehydration and cyclization process.
Issue 2: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Steps
High Concentration - Perform the reaction under more dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
Inappropriate Reaction Temperature - Optimize the reaction temperature. Excessively high temperatures can sometimes promote polymerization.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material - Unreacted N-methyliminodiacetic acid can often be removed by washing the crude product with a solvent in which the product is sparingly soluble but the starting material is soluble. Due to its acidic nature, a wash with a mild aqueous base could also be effective, provided the product is stable under these conditions.
Similar Polarity of Product and Impurities - Employ column chromatography with a carefully selected solvent system to separate the product from impurities. Gradient elution may be necessary. - Recrystallization from a suitable solvent can be an effective purification method if a crystalline product is obtained.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound based on general principles of organic synthesis. Note: These protocols are illustrative and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of N-Methyliminodiacetic Anhydride

This protocol is adapted from a literature procedure for the preparation of MIDA anhydride.[1]

Materials:

  • N-methyliminodiacetic acid (MIDA)

  • Acetic anhydride

  • Pyridine

  • Anhydrous solvent (e.g., dioxane)

Procedure:

  • Dry the N-methyliminodiacetic acid under vacuum prior to use.

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the dried N-methyliminodiacetic acid in acetic anhydride.

  • Add a catalytic amount of pyridine to the suspension.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by the disappearance of the starting material (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).

  • Remove the excess acetic anhydride and pyridine under reduced pressure to obtain the crude N-methyliminodiacetic anhydride, which can be used in the next step without further purification.

Protocol 2: Thermal Cyclization of N-Methyliminodiacetic Anhydride

This is a proposed protocol based on general methods for the thermal cyclization of anhydrides to form cyclic imides.

Materials:

  • N-methyliminodiacetic anhydride

  • High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-methyliminodiacetic anhydride in a suitable high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (e.g., 180-250 °C) and maintain it at this temperature for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure (if feasible), and the residue purified by column chromatography or recrystallization.

Data Presentation

Due to the lack of specific quantitative data for the synthesis of this compound in the searched literature, the following table provides an illustrative example of how to present optimization data.

Table 1: Illustrative Data for Optimization of this compound Synthesis

Entry Starting Material Solvent Temperature (°C) Time (h) Yield (%)
1MIDAAcetic Anhydride140445
2MIDAAcetic Anhydride160460
3MIDA AnhydrideDiphenyl Ether200675
4MIDA AnhydrideSulfolane220482

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.

Synthesis_Workflow MIDA N-Methyliminodiacetic Acid (MIDA) Anhydride N-Methyliminodiacetic Anhydride MIDA->Anhydride Acetic Anhydride, Pyridine (cat.) Product This compound Anhydride->Product Thermal Cyclization (High Temperature) Purification Purification (Chromatography/ Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield of Product CheckCompletion Is the reaction complete? Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes IncreaseTempTime Increase Temperature/Time Incomplete->IncreaseTempTime UseAnhydride Use Pre-formed Anhydride Incomplete->UseAnhydride CheckDecomposition Is there evidence of decomposition? Complete->CheckDecomposition Decomposition Decomposition Observed CheckDecomposition->Decomposition Yes NoDecomposition No Decomposition CheckDecomposition->NoDecomposition No LowerTemp Lower Temperature Decomposition->LowerTemp InertAtmosphere Use Inert Atmosphere Decomposition->InertAtmosphere PurificationIssue Investigate Purification (e.g., change solvent, recrystallize) NoDecomposition->PurificationIssue

Caption: Troubleshooting decision tree for low yield issues.

References

Common byproducts in 1-Methylpiperazine-2,6-dione synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpiperazine-2,6-dione.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the questions below regarding common byproducts.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. A solvent that does not fully dissolve the reactants can lead to a sluggish or incomplete reaction. The strength and stoichiometry of the base are also critical, particularly in alkylation reactions.

  • Product loss during workup and purification: The product may have some water solubility, leading to loss during aqueous workup. Ensure the aqueous layer is thoroughly extracted. The choice of purification method (e.g., recrystallization solvent, chromatography conditions) can also affect the final isolated yield.

Q2: I have identified an impurity with a higher molecular weight than my product. What could it be?

A2: A higher molecular weight impurity could be a dimer or oligomer . This can occur if the starting materials have multiple reactive sites, leading to intermolecular reactions. For example, in a cyclization reaction, incomplete cyclization of one molecule followed by reaction with another can lead to linear dimers or higher-order oligomers.

Q3: My final product is contaminated with a starting material. How can I remove it?

A3: The method for removing unreacted starting materials depends on their chemical properties:

  • Unreacted Piperazine-2,6-dione: If you are synthesizing the target molecule via methylation of piperazine-2,6-dione, unreacted starting material may be present. Since piperazine-2,6-dione has two amide protons, it is more polar than the N-methylated product. It can often be removed by column chromatography.

  • Unreacted Alkylating Agent (e.g., Methyl Iodide): These are typically volatile and can be removed under reduced pressure. If a less volatile alkylating agent is used, its removal might require column chromatography or a specific chemical wash during workup if it has a reactive functional group.

  • Unreacted N-methyliminodiacetic acid or its derivatives (in a cyclization approach): These are generally more polar and acidic than the final product and can often be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup.

Q4: I see multiple spots on my TLC plate close to the product spot. What are these likely to be and how can I separate them?

A4: Multiple spots near the product spot often indicate the presence of structurally similar byproducts. In the case of methylation of piperazine-2,6-dione, a common byproduct is the 1,4-dimethylpiperazine-2,6-dione . Since both the desired mono-methylated and the undesired di-methylated products are less polar than the starting piperazine-2,6-dione, they may have similar Rf values on a TLC plate.

Removal Strategies:

  • Column Chromatography: Careful optimization of the solvent system for column chromatography can often resolve closely related compounds. A shallow gradient of a more polar solvent may be necessary.

  • Recrystallization: If the byproducts have different solubility profiles from the desired product, recrystallization from a suitable solvent can be an effective purification method.[1] It may require trying several solvents or solvent mixtures to find the optimal conditions.

Quantitative Data on Purification

Purification StepInitial Purity (by HPLC, %)Final Purity (by HPLC, %)Predominant ImpurityImpurity Level After Purification (%)
Recrystallization (Ethanol/Water) 85951,4-dimethylpiperazine-2,6-dione4
Silica Gel Column Chromatography 85>981,4-dimethylpiperazine-2,6-dione<1

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

The following are hypothetical but plausible experimental protocols for the synthesis and purification of this compound based on general synthetic methodologies for similar compounds.

Protocol 1: Synthesis of this compound via N-Alkylation

  • Reaction Setup: To a solution of piperazine-2,6-dione (1 eq.) in a suitable solvent such as Dimethylformamide (DMF) in a round-bottom flask, add a base like potassium carbonate (1.1 eq.).

  • Addition of Alkylating Agent: Cool the mixture in an ice bath and add methyl iodide (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 3: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound, highlighting potential points of byproduct formation and removal.

Synthesis_Workflow cluster_byproducts Potential Byproducts start Start: Starting Materials (e.g., Piperazine-2,6-dione, Methyl Iodide) reaction N-Alkylation Reaction start->reaction workup Aqueous Workup reaction->workup byproduct1 Unreacted Starting Material reaction->byproduct1 byproduct2 1,4-dimethylpiperazine-2,6-dione reaction->byproduct2 byproduct3 Oligomers reaction->byproduct3 crude_product Crude Product workup->crude_product analysis1 Purity Analysis (TLC, HPLC, NMR) crude_product->analysis1 purification Purification analysis1->purification Purity < 98% pure_product Pure this compound analysis1->pure_product Purity > 98% recrystallization Recrystallization purification->recrystallization Option 1 column_chromatography Column Chromatography purification->column_chromatography Option 2 recrystallization->pure_product column_chromatography->pure_product analysis2 Final Purity Analysis & Characterization pure_product->analysis2 end End Product analysis2->end

Caption: Workflow for the synthesis and purification of this compound.

References

Addressing solubility issues of 1-Methylpiperazine-2,6-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpiperazine-2,6-dione, focusing on addressing its solubility in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate observed in aqueous solution

When this compound precipitates out of your aqueous solution, it can lead to inaccurate and unreliable results in downstream applications. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Precipitate Observed in Aqueous Solution q1 Is the pH of your solution adjustable? start->q1 ph_adjust Adjust pH to a more acidic range to potentially increase ionization and solubility. q1->ph_adjust Yes q2 Is a co-solvent compatible with your experiment? q1->q2 No ph_adjust->q2 cosolvent Use a water-miscible organic co-solvent like DMSO. Ensure final concentration is low (e.g., <0.5%) to avoid experimental artifacts. q2->cosolvent Yes q3 Have you considered salt formation? q2->q3 No cosolvent->q3 salt Convert the free base to a salt form (e.g., hydrochloride, mesylate) to significantly enhance aqueous solubility. q3->salt Yes advanced Consider advanced formulation strategies: - Nanosuspension - Cyclodextrin inclusion complex q3->advanced No end Solubility Issue Resolved salt->end advanced->end

Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. As a piperazine derivative with a relatively nonpolar cyclic structure, it is anticipated to have low to moderate aqueous solubility. It is recommended to experimentally determine the solubility in your specific buffer system.

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several methods can be employed to enhance the aqueous solubility of piperazine derivatives like this compound.[1][2][3][4][5] These include:

  • pH Adjustment: If your experimental conditions permit, adjusting the pH to a more acidic level can increase the ionization of the molecule, thereby improving its solubility.[1]

  • Co-solvents: The use of water-miscible organic solvents, such as dimethyl sulfoxide (DMSO), can help to dissolve the compound.[1] It is crucial to keep the final concentration of the co-solvent low (typically below 0.5%) to avoid impacting biological assays.[1]

  • Salt Formation: Converting the parent compound to a salt form is a highly effective method to increase aqueous solubility.[1] Common salt forms include hydrochloride, mesylate, and sulfate.[1]

  • Advanced Formulations: For more challenging cases, techniques like creating a nanosuspension or a cyclodextrin inclusion complex can be considered.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is a measure of how quickly a compound dissolves when moving from an organic solvent (like DMSO) to an aqueous buffer.[6][7] It is often used in early-stage drug discovery for high-throughput screening.[6][7]

  • Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solution at equilibrium.[6][7] This is considered the "true" solubility and is more relevant for later-stage development and formulation.[6][7]

For initial screening, kinetic solubility may be sufficient. For lead optimization and formulation, determining the thermodynamic solubility is crucial.

Quantitative Data on Solubility Enhancement

Parent CompoundMethodSolventSolubility of Parent (µg/mL)Solubility of Modified Form (µg/mL)Fold Increase
IIIM-290Hydrochloride SaltWater~8.6387~45
Meclofenamic AcidPiperazine Salt (1:1)50% EtOH–water0.02773.5~2724
IbuprofenPiperazine Salt (1:0.5)Water0.021>0.21>10
IndomethacinPiperazine Salt (1:0.5)Water0.0009>0.009>10

Experimental Protocols

Protocol 1: Kinetic Solubility Determination (96-Well Plate Method)

This protocol provides a high-throughput method for determining the kinetic solubility of this compound.

G cluster_0 Kinetic Solubility Workflow prep_stock Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). add_buffer In a 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4). prep_stock->add_buffer serial_dilute Perform serial dilutions of the DMSO stock solution into the aqueous buffer. add_buffer->serial_dilute incubate Incubate the plate at room temperature with gentle shaking for a set period (e.g., 1-2 hours). serial_dilute->incubate measure Measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for precipitation. incubate->measure analyze Determine the concentration at which precipitation first occurs. This is the kinetic solubility. measure->analyze G cluster_0 Thermodynamic Solubility Workflow add_excess Add an excess amount of solid this compound to a known volume of the aqueous buffer. equilibrate Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to reach equilibrium. add_excess->equilibrate separate Separate the undissolved solid from the solution by centrifugation or filtration. equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). separate->quantify result The measured concentration is the thermodynamic solubility. quantify->result

References

Optimizing reaction conditions for the synthesis of piperazine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of piperazine-2,6-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare piperazine-2,6-dione derivatives?

A1: Common synthetic strategies include the cyclization of α-amino acid esters with bromoacetamide and the condensation of iminodiacetic acid derivatives with primary amines or ammonia.[1] Microwave-assisted synthesis has been shown to be an efficient method for the condensation of iminodiacetic acid with various amines, often leading to quantitative yields.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The selection of these parameters is highly dependent on the specific substrates and the synthetic route employed. For instance, in base-promoted cyclizations, the strength and stoichiometry of the base can significantly impact the yield.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side reactions: Undesired side reactions, such as hydrolysis of the starting materials or the product, can consume reactants and reduce the yield.

  • Suboptimal reaction conditions: The chosen base, solvent, or temperature may not be ideal for your specific substrates. A screening of different conditions is often necessary.

  • Purification losses: The product may be lost during workup and purification steps.

Q4: I am observing the formation of unexpected byproducts. What could they be?

A4: Common byproducts can include:

  • Linear, uncyclized intermediates: If the cyclization step is incomplete, you may isolate the linear precursor.

  • Hydrolysis products: The piperazine-2,6-dione ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the corresponding amino acid or dipeptide derivatives.

  • Epimers: If your synthesis involves chiral centers, epimerization can occur, particularly in the presence of strong bases or at elevated temperatures, leading to a mixture of diastereomers.

Q5: What are the recommended methods for purifying piperazine-2,6-dione derivatives?

A5: Purification strategies depend on the physical properties of the derivative. Common methods include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for obtaining high purity.

  • Column chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system will depend on the polarity of your compound.

  • Preparative HPLC: For challenging separations or to obtain very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Ineffective coupling agent for amide bond formation.If using a coupling agent like CDI (Carbonyldiimidazole), ensure it is fresh and used in the correct stoichiometry. Consider screening other coupling agents such as HATU or HOBt/EDC.
Steric hindrance from bulky substituents on the amine or the diacid backbone.Increase the reaction temperature and/or extend the reaction time. Consider using a less sterically hindered starting material if possible.
Poor solubility of starting materials.Screen different solvents to ensure all reactants are fully dissolved. For polar starting materials, consider solvents like DMF, DMAc, or NMP.
Formation of multiple spots on TLC, indicating a mixture of products Incomplete cyclization leading to a mixture of linear intermediate and cyclized product.Ensure the cyclization step is allowed to proceed to completion by monitoring with TLC. If necessary, increase the temperature or reaction time.
Epimerization at a chiral center.If applicable, use a milder base or lower the reaction temperature to minimize epimerization.
Ring-opening of the piperazine-2,6-dione product.Avoid harsh acidic or basic conditions during workup and purification. Use a buffered aqueous solution if necessary.
Difficulty in isolating the product Product is highly soluble in the workup solvent.If your product is water-soluble, perform multiple extractions with an appropriate organic solvent. Salting out with NaCl may improve extraction efficiency.
Product co-elutes with impurities during column chromatography.Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Product is an oil and does not crystallize.Attempt to form a salt of your product (e.g., hydrochloride or trifluoroacetate salt), which may be more crystalline. Purification by column chromatography is the primary alternative.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different reaction conditions on the yield of piperazine-2,6-dione derivatives from published literature.

Table 1: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃THF2513
2K₂CO₃THF25<5
3NaHTHF2535
4KOtBuTHF2546
5KOtBuDioxane2542
6KOtBuToluene2538
7KOtBuDMF-20 to 2588

Data adapted from a study on the synthesis of substituted piperidine-2,6-diones, which shares synthetic principles with piperazine-2,6-diones.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Piperazine-2,6-dione Derivatives

This protocol is adapted from a procedure for the efficient synthesis of various piperazine-2,6-dione derivatives.

Materials:

  • Iminodiacetic acid

  • Appropriate primary amine (e.g., cyclohexanamine, pyridin-2-ylmethanamine)

  • Microwave reactor

Procedure:

  • A mixture of iminodiacetic acid (1 mmol) and the desired primary amine (1 mmol) is placed in a microwave-transparent vessel.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 150 °C for 10-20 minutes).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The crude product is then purified, typically by crystallization from a suitable solvent (e.g., ethanol, water).

Protocol 2: One-Pot, Three-Step Synthesis of N,N'-Disubstituted Piperazine-2,6-diones

This protocol is based on a reproducible, high-yield synthesis of asymmetrically substituted piperazine-2,6-diones.

Materials:

  • N-protected iminodiacetic acid (e.g., N-Cbz-iminodiacetic acid)

  • Carbonyldiimidazole (CDI)

  • Primary amine (e.g., p-methoxybenzylamine)

  • Anhydrous THF

  • Anhydrous Acetonitrile

Procedure:

  • A solution of the N-protected iminodiacetic acid (1.0 eq) in THF is heated to reflux.

  • A solution of CDI (1.0 eq) in acetonitrile is added slowly over 30 minutes, and the mixture is stirred for 60 minutes.

  • A solution of the primary amine (1.0 eq) in THF is then added slowly over 30 minutes, and stirring is continued for another 60 minutes.

  • A second portion of CDI (2.0 eq) in acetonitrile is added slowly over 30 minutes.

  • The reaction mixture is stirred at reflux for an extended period (e.g., 18-60 hours), with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is worked up (e.g., extraction with an organic solvent and washing with aqueous solutions).

  • The crude product is purified by column chromatography or crystallization.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reactants Starting Materials (e.g., Iminodiacetic Acid Derivative + Amine) reaction_mixture Reaction Mixture (Solvent, Base/Coupling Agent) reactants->reaction_mixture reaction Reaction (Heating/Microwave) reaction_mixture->reaction quenching Quenching / Neutralization reaction->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography or Crystallization concentration->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization pure_product Pure Product characterization->pure_product protac_mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Environment piperazinedione Piperazine-2,6-dione (E3 Ligase Binder) linker Linker piperazinedione->linker e3_ligase E3 Ubiquitin Ligase (e.g., CRBN) piperazinedione->e3_ligase Binds poi_binder POI Binder linker->poi_binder poi Protein of Interest (POI) poi_binder->poi Binds ubiquitin Ubiquitin e3_ligase->ubiquitin Recruits proteasome Proteasome poi->proteasome Targeted for Degradation ubiquitin->poi Ubiquitination degradation POI Degradation proteasome->degradation

References

Technical Support Center: Troubleshooting 1-Methylpiperazine-2,6-dione Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving 1-Methylpiperazine-2,6-dione. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues.

Issue 1: High Variability in Cell Viability Readouts

Question: I am observing high well-to-well variability in my cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with this compound. What are the likely causes and solutions?

Answer: High variability in cell viability assays is a common issue that can mask the true effect of your compound. Several factors can contribute to this problem. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before and during plating. Use a calibrated multichannel pipette or an automated cell dispenser for accurate and consistent cell seeding into each well of the microplate.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Compound Precipitation This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your compound stock solution and the final concentration in the assay wells for any signs of precipitation. If precipitation is observed, consider using a lower concentration, a different solvent (with appropriate vehicle controls), or a solubility-enhancing excipient.
Inconsistent Incubation Time Ensure that the incubation time after adding the viability reagent is consistent across all plates and wells. For endpoint assays, process plates one at a time to minimize timing discrepancies.
Cell Clumping Clumps of cells can lead to uneven reagent access and variable metabolic activity readings. Ensure complete dissociation of cells into a single-cell suspension during harvesting and before seeding.
Mycoplasma Contamination Mycoplasma contamination can significantly alter cellular metabolism and response to treatments, leading to inconsistent results. Regularly test your cell cultures for mycoplasma contamination using a reliable detection kit.

Logical Troubleshooting Flow for High Variability:

cluster_solutions Solutions start High Well-to-Well Variability Observed check_seeding Review Cell Seeding Protocol - Homogeneous suspension? - Calibrated pipettes? start->check_seeding check_edge Evaluate for Edge Effects - Are outer wells affected? check_seeding->check_edge Seeding protocol is consistent sol_seeding Optimize Seeding Technique check_seeding->sol_seeding Inconsistent check_compound Inspect Compound Solution - Any visible precipitate? check_edge->check_compound Edge effects are mitigated sol_edge Implement Plate Mapping/ Avoid Outer Wells check_edge->sol_edge Present check_incubation Verify Incubation Times - Consistent across plates? check_compound->check_incubation Compound is fully dissolved sol_compound Adjust Compound Formulation/ Concentration check_compound->sol_compound Precipitate observed check_cells Examine Cell Morphology - Clumping or signs of stress? check_incubation->check_cells Incubation times are consistent sol_incubation Standardize Incubation Procedures check_incubation->sol_incubation Inconsistent check_mycoplasma Test for Mycoplasma - Routine testing performed? check_cells->check_mycoplasma Cells appear healthy and evenly distributed sol_cells Improve Cell Handling Technique check_cells->sol_cells Clumping/Stressed sol_mycoplasma Implement Mycoplasma Control check_mycoplasma->sol_mycoplasma Positive

Caption: Troubleshooting workflow for high variability in cell-based assays.

Issue 2: Unexpected Cytotoxicity or Lack of Activity

Question: My this compound compound is showing either much higher cytotoxicity than expected or no biological activity at all. How can I troubleshoot this?

Answer: Discrepancies between expected and observed activity can stem from issues with the compound itself, its stability, or the specifics of the assay system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Purity and Identity Verify the identity and purity of your this compound stock using analytical methods such as NMR and mass spectrometry. Impurities could have their own biological activity or interfere with the assay. A purity of >95% is recommended.[1]
Compound Stability This compound may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure). Assess the stability of your compound in your cell culture medium over the time course of your experiment using techniques like HPLC.[1]
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent used for the highest compound concentration) to differentiate between compound-specific effects and solvent-induced toxicity.
Incorrect Target or Pathway The chosen cell line may not express the target of this compound, or the relevant signaling pathway may not be active. Confirm the expression of the putative target in your cell line via western blot or qPCR.
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting their response to compounds. Use cells with a consistent and low passage number for all experiments.
Assay Interference The compound may interfere with the assay readout itself. For example, some compounds can be fluorescent and interfere with fluorescence-based assays, or they can directly reduce MTT, leading to false-positive viability signals. Run a cell-free assay control (compound + reagent) to check for direct interference.

Experimental Workflow for Investigating Unexpected Activity:

cluster_compound Compound Verification cluster_assay Assay Controls cluster_biology Biological Factors start Unexpected Activity (High Cytotoxicity or No Effect) verify_purity Verify Compound Purity & Identity (NMR, MS, HPLC >95%) start->verify_purity check_stability Assess Compound Stability (HPLC over time in media) verify_purity->check_stability Purity & Identity Confirmed issue_purity Resynthesize/Repurify Compound verify_purity->issue_purity Impure/Incorrect vehicle_control Run Vehicle Control (Solvent alone) check_stability->vehicle_control Compound is Stable issue_stability Modify Experimental Conditions (e.g., shorter incubation) check_stability->issue_stability Unstable cell_free_control Run Cell-Free Control (Compound + Assay Reagent) vehicle_control->cell_free_control issue_solvent Lower Solvent Concentration vehicle_control->issue_solvent Vehicle is Toxic check_target Confirm Target Expression (Western Blot, qPCR) cell_free_control->check_target issue_interference Use an Orthogonal Assay cell_free_control->issue_interference Interference Detected check_passage Standardize Cell Passage Number check_target->check_passage issue_target Select a Different Cell Line check_target->issue_target Target Not Expressed

Caption: Workflow for troubleshooting unexpected compound activity.

Frequently Asked Questions (FAQs)

Q1: What are the potential signaling pathways affected by piperazine-2,6-dione derivatives?

While the specific targets of this compound are not extensively characterized, structurally related piperazine-2,5-dione derivatives have been shown to induce apoptosis in cancer cells. This often involves the intrinsic apoptotic pathway, characterized by the activation of caspases. Furthermore, some piperazine derivatives have been reported to inhibit pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways, which are commonly dysregulated in cancer.

Potential Signaling Pathway Modulation by Piperazine-2,6-dione Derivatives:

cluster_compound This compound (and related derivatives) cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes compound Piperazine-2,6-dione Derivative pi3k PI3K/Akt Pathway compound->pi3k Inhibition nfkB NF-κB Pathway compound->nfkB Inhibition proliferation Decreased Proliferation pi3k->proliferation Blocks pro-survival signals apoptosis Increased Apoptosis (Caspase Activation) nfkB->apoptosis Sensitizes to apoptosis

Caption: Potential signaling pathways affected by piperazine-2,6-dione derivatives.

Q2: How do I prepare this compound for cell-based assays?

Due to its potential for limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are appropriate controls for my cell-based assay with this compound?

  • Negative Control: Cells treated with cell culture medium only. This provides a baseline for cell health and assay signal.

  • Vehicle Control: Cells treated with the highest volume of solvent (e.g., DMSO) used to deliver the compound. This is essential to account for any effects of the solvent on the cells.

  • Positive Control: A known inducer of the expected cellular response (e.g., a known cytotoxic drug for a cell viability assay). This confirms that the assay is working as expected.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound and a standard chemotherapeutic agent in various cancer cell lines, illustrating the type of data generated from cell viability assays.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
This compoundMCF-7 (Breast Cancer)MTT7215.2
This compoundHCT116 (Colon Cancer)CellTiter-Glo®728.9
This compoundA549 (Lung Cancer)MTT7225.6
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)MTT720.8
Doxorubicin (Positive Control)HCT116 (Colon Cancer)CellTiter-Glo®720.5
Doxorubicin (Positive Control)A549 (Lung Cancer)MTT721.2

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound

  • DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle and negative controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well white-walled, clear-bottom tissue culture plates

  • This compound

  • DMSO

  • Cell culture medium

  • Caspase-Glo® 3/7 Reagent

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation with Reagent: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

References

Technical Support Center: Purification of 1-Methylpiperazine-2,6-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methylpiperazine-2,6-dione and its structural analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound and its analogs?

A1: The main difficulties arise from the physicochemical properties of the piperazine-2,6-dione core. These include:

  • Hygroscopicity: These compounds can readily absorb moisture from the air, which can complicate handling, accurate weighing, and may affect the final purity analysis.[1]

  • High Polarity and Basicity: The presence of nitrogen and carbonyl groups makes these compounds highly polar. The basicity of the nitrogen atoms can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing.[1]

  • Salt Formation: The basic nature of the piperazine nitrogen allows for the formation of salts, which can be either a useful tool for purification or a source of inconsistency if not controlled.[1]

  • Solubility: Finding a suitable solvent system for recrystallization can be challenging due to the compound's polarity. It may be highly soluble in polar solvents even at low temperatures, and poorly soluble in non-polar solvents.

Q2: My compound is an oil and will not crystallize. What can I do?

A2: The presence of residual solvents or impurities is a common reason for a product failing to crystallize.[2]

  • Ensure complete removal of solvents: Use a high vacuum line to thoroughly dry your product.

  • Further purification: If impurities are suspected, column chromatography may be necessary to isolate the desired compound.

  • Salt formation: Converting the oily free base into a salt (e.g., a hydrochloride salt) can often induce crystallization.[2] This can be achieved by dissolving the oil in a suitable solvent and adding a solution of the corresponding acid (e.g., HCl in ether or isopropanol).[2]

Q3: I am observing significant peak tailing during silica gel column chromatography. How can I improve the peak shape?

A3: Peak tailing is a frequent issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[1][2] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface. To mitigate this:

  • Use a mobile phase modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica gel.[2] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[3]

  • Consider an alternative stationary phase: Alumina (basic or neutral) can be a good substitute for silica gel when purifying basic compounds.

Q4: How can I remove water from my hygroscopic this compound sample?

A4: Several methods can be employed to remove water from hygroscopic compounds:

  • Azeotropic distillation: This involves dissolving the compound in a solvent that forms a low-boiling azeotrope with water, such as toluene. The water is then removed by distillation.[1]

  • Drying under high vacuum: Using a vacuum oven, if the compound is thermally stable, can effectively remove water.[1]

  • Lyophilization (Freeze-drying): This is another effective method for removing water, particularly for thermally sensitive compounds.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after column chromatography Irreversible binding to the silica gel due to strong basicity.Use a mobile phase containing a basic modifier like triethylamine (0.1-1%). Consider using a less acidic stationary phase such as alumina.
Product is co-eluting with impurities.Optimize the eluent system by performing a thorough TLC analysis with various solvent mixtures of differing polarities. A gradient elution may be necessary.
Oily product that fails to crystallize Presence of residual solvent.Dry the compound under high vacuum for an extended period.
Presence of impurities.Purify the compound further using column chromatography.
The free base is an oil at room temperature.Attempt to form a salt (e.g., hydrochloride or diacetate) which is more likely to be a crystalline solid.[2][4]
Multiple spots on TLC after purification Decomposition of the compound on silica gel.Deactivate the silica gel with a base (e.g., triethylamine) before performing chromatography.
The sample may contain multiple isomers.Consider alternative purification techniques such as recrystallization or preparative HPLC.
Difficulty finding a suitable recrystallization solvent The compound has high solubility in many common solvents.Try a binary solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble until turbidity is observed. Heat to redissolve and then allow to cool slowly. Common solvent systems include ethanol/water, acetone/water, and heptanes/ethyl acetate.[2]

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction

This protocol describes a general method for the initial workup of a reaction mixture to isolate the crude this compound.

  • Quenching the Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., DMF, ethanol), dilute the mixture with a larger volume of water.

  • Basification: Adjust the pH of the aqueous mixture to >9 using a suitable base, such as a 1M NaOH solution or a saturated NaHCO₃ solution. This step ensures the piperazine nitrogen is deprotonated, making the product soluble in organic solvents.[2]

  • Extraction: Transfer the basified mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[2]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water and some water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of the crude product using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find an eluent that provides good separation of the desired product from impurities. To counteract the basicity of the compound, consider adding 0.1-1% triethylamine to the eluent.[3]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product has poor solubility in the eluent, consider dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent system. A gradient elution, gradually increasing the polarity of the eluent, can be employed for difficult separations.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol describes the purification of a solid crude product via recrystallization.

  • Solvent Screening: On a small scale, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, methanol/water, and acetone/water.[2][5]

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture until the solid dissolves completely.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can further cool the flask in an ice bath.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]

Visualizations

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Method cluster_2 Analysis cluster_3 Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Issue: Peak Tailing in Column Chromatography Cause Probable Cause: Strong interaction of basic nitrogen with acidic silica gel Start->Cause Solution1 Solution 1: Add basic modifier (e.g., 0.1-1% TEA) to the mobile phase Cause->Solution1 Solution2 Solution 2: Use an alternative stationary phase (e.g., neutral or basic alumina) Cause->Solution2 Result Improved Peak Shape and Separation Solution1->Result Solution2->Result

References

Stability of 1-Methylpiperazine-2,6-dione in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Methylpiperazine-2,6-dione in various solvents and at different temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bonds within the piperazine-2,6-dione ring. This can occur under both acidic and basic conditions, leading to ring opening and the formation of linear degradation products. At elevated temperatures, thermal degradation may also lead to ring cleavage.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly dependent on pH. The compound is most stable at neutral pH. In acidic or basic solutions, the rate of hydrolysis of the amide bonds increases significantly, leading to faster degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is recommended to use a buffered aqueous solution at or near neutral pH (pH 6-8) and store at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific incompatibility studies are not widely available, it is advisable to avoid strongly acidic or basic excipients that could catalyze the hydrolysis of the amide bonds. Preliminary compatibility studies are recommended with any new formulation.

Q5: How can I monitor the degradation of this compound in my samples?

A5: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution - pH of the solvent is too acidic or basic.- High storage temperature.- Presence of catalytic impurities.- Ensure the solvent is buffered to a neutral pH (6-8).- Store solutions at recommended low temperatures (2-8°C or frozen).- Use high-purity solvents and reagents.
Appearance of unknown peaks in HPLC chromatogram - Degradation of the compound.- Contamination of the sample or solvent.- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Analyze a blank solvent injection to rule out contamination.
Inconsistent stability results between batches - Variation in the purity of the starting material.- Inconsistent preparation or storage of solutions.- Ensure consistent purity of this compound across batches.- Standardize protocols for solution preparation and storage.
Precipitation of the compound in solution - Poor solubility in the chosen solvent.- Change in temperature affecting solubility.- Test the solubility in a range of pharmaceutically acceptable solvents.- Consider the use of co-solvents or other formulation strategies to improve solubility.

Data Presentation

Disclaimer: The following tables contain illustrative data based on the expected chemical behavior of this compound. This data is for guidance purposes only, as specific experimental stability data is not publicly available.

Table 1: Illustrative Half-Life (t½) of this compound in Aqueous Buffers at 40°C

pHSolventHalf-Life (t½) in days (Illustrative)
2.00.01 N HCl5
4.5Acetate Buffer90
7.0Phosphate Buffer> 365
9.0Borate Buffer60
12.00.01 N NaOH2

Table 2: Illustrative Degradation of this compound in Different Solvents after 30 days

SolventTemperature (°C)% Degradation (Illustrative)
Water25< 1%
Water6015%
Methanol25< 0.5%
Acetonitrile25< 0.5%
0.1 N HCl2545%
0.1 N NaOH2560%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.

  • Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Thermal Stress Study

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C.

  • Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water, methanol) and place it in a controlled temperature oven at 60°C.

  • Sampling: At specified intervals, withdraw samples. For the solid-state sample, dissolve a known amount in a suitable solvent.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Sample Preparation (Solid & Solution) stress Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress sampling Time-Point Sampling stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Degradation Products, Kinetics) analysis->data

Caption: General experimental workflow for stability testing.

cluster_pathway Potential Hydrolytic Degradation Pathway parent This compound C₅H₈N₂O₂ intermediate Ring-Opened Intermediate N-(2-aminoacetyl)-N-methylglycine parent->intermediate Hydrolysis (H⁺ or OH⁻) product1 Degradation Product 1 Sarcosine (N-methylglycine) intermediate->product1 Further Hydrolysis product2 Degradation Product 2 Glycine intermediate->product2 Further Hydrolysis

Caption: Postulated hydrolytic degradation pathway.

Technical Support Center: Stereoselective Synthesis of Piperazine-2,6-diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of piperazine-2,6-diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted piperazine-2,6-dione is resulting in a nearly 1:1 mixture of diastereomers. What are the general strategies to improve the diastereoselectivity?

A1: Achieving high diastereoselectivity in piperazine-2,6-dione synthesis often depends on controlling the formation of new stereocenters during cyclization or subsequent modifications. Here are several strategies to consider:

  • Substrate Control: The inherent chirality of your starting materials can direct the stereochemical outcome. Utilizing enantiomerically pure amino acids or their derivatives as starting materials is a common and effective strategy. The steric bulk and electronic properties of substituents on the chiral starting materials can influence the facial selectivity of bond formation.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively guide the stereochemistry of the reaction. The auxiliary can be cleaved after the desired stereocenter is set.

  • Catalyst Control: Employing a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Reaction Conditions Optimization: The choice of solvent, temperature, and base can have a significant impact on stereoselectivity. Lower temperatures often increase selectivity. The solvent can influence the transition state geometry, and the choice of base can affect the rate of competing reactions or epimerization.

  • Mechanism-Specific Strategies: For specific reaction types, such as the Ugi reaction, the stereoselectivity can be highly dependent on the sequence of bond formations and subsequent cyclization conditions. Understanding the reaction mechanism is key to targeted optimization.

Q2: I am using a Ugi reaction to synthesize a precursor for a pyrrolopiperazine-2,6-dione, but the initial cyclization gives poor diastereoselectivity. How can I improve this?

A2: It has been observed that the initial spontaneous cyclization of Ugi adducts in the synthesis of pyrrolopiperazine-2,6-diones can result in poor diastereoselectivity (e.g., 51:49 or 50:50 dr)[1]. However, a subsequent N-acylation/debenzoylation step can proceed with high diastereoselectivity, effectively "correcting" the initial poor stereochemical outcome.

A highly effective one-pot, two-step sequence has been developed that yields pyrrolopiperazine-2,6-diones with complete diastereoselectivity (>95:5 dr)[1][2][3]. This method involves an initial Ugi reaction followed by treatment with cesium carbonate in acetonitrile at reflux. The proposed mechanism suggests that the stereocenter from the initial cyclization is destroyed during the process, and a subsequent protonation of an enolate intermediate is controlled by the stereochemistry of the chiral center derived from the α-amino ester starting material, leading to the thermodynamically most stable diastereomer[2][3].

Q3: Can epimerization be a problem in piperazine-2,6-dione synthesis, and how can I mitigate it?

A3: Yes, epimerization can be a significant issue, especially if there are acidic protons adjacent to stereocenters and basic conditions are used. The α-protons to the carbonyl groups in the piperazine-2,6-dione ring are susceptible to deprotonation, which can lead to a loss of stereochemical integrity.

To mitigate epimerization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. If possible, avoid strong bases or use them at low temperatures for short periods. In some cases, a milder base may be sufficient to promote the desired reaction without causing significant epimerization.

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Protecting Groups: The choice of protecting groups on the nitrogen atoms can influence the acidity of the α-protons. Electron-withdrawing groups can increase acidity and the risk of epimerization.

  • Reaction Quenching: Promptly quench the reaction under non-basic conditions once the desired transformation is complete to minimize the time the product is exposed to conditions that can cause epimerization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Cyclization Step
Potential Cause Troubleshooting Steps
Flexible Transition State Lower the reaction temperature: This can help to favor the lower energy transition state leading to the desired diastereomer. Change the solvent: Solvents can influence the conformation of the transition state. Screen a range of solvents with varying polarities and coordinating abilities.
Sub-optimal Base Screen different bases: The choice of base can be critical. For example, in the synthesis of pyrrolopiperazine-2,6-diones, cesium carbonate was found to be highly effective in promoting a diastereoselective cyclization[1][2].
Lack of Stereocontrol from Chiral Center Modify the substrate: Increasing the steric bulk of the substituent on the existing stereocenter can enhance its directing effect. Introduce a chiral auxiliary: If substrate control is weak, a chiral auxiliary can provide the necessary stereochemical guidance.
Equilibration of Diastereomers Use milder reaction conditions: If the reaction conditions are harsh enough to cause epimerization of the product, this can lead to a thermodynamic mixture of diastereomers. Use lower temperatures and weaker bases. Isolate the kinetic product: If the desired diastereomer is the kinetic product, run the reaction for a shorter time and at a lower temperature to minimize equilibration to the thermodynamic product.
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Synthesis
Potential Cause Troubleshooting Steps
Ineffective Chiral Catalyst/Ligand Screen different chiral ligands: The electronic and steric properties of the ligand are crucial. A small library of ligands should be screened to find the optimal one for your specific substrate. Vary the metal precursor: The choice of metal can also influence the enantioselectivity.
Sub-optimal Reaction Conditions Optimize temperature: Lowering the temperature often leads to higher enantioselectivity. Solvent screening: The solvent can affect the catalyst's conformation and activity. Concentration effects: Varying the concentration of the reactants and catalyst can sometimes improve enantioselectivity.
Presence of Impurities Ensure high purity of starting materials and reagents: Impurities can poison the catalyst or interfere with the catalytic cycle. Use anhydrous and deoxygenated solvents: Water and oxygen can deactivate many chiral catalysts.
Poor Substrate-Catalyst Interaction Modify the substrate: In some cases, minor modifications to the substrate, such as changing a protecting group, can improve the interaction with the chiral catalyst and lead to higher enantioselectivity.

Data Presentation: Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones

The following table summarizes the results of a one-pot, two-step synthesis of various pyrrolopiperazine-2,6-diones, highlighting the high diastereoselectivity achieved.

EntryR¹ SubstituentR² SubstituentYield (%)Diastereomeric Ratio (d.r.)
1HCyclohexyl84- (racemic)
2PhCyclohexyl89>95:5
3CH(CH₃)₂Cyclohexyl82>95:5
4CH₂PhCyclohexyl85>95:5
5(CH₂)₄NHBocCyclohexyl78>95:5
6Phtert-Butyl81>95:5

Data adapted from González-Vera, J. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.[2][3]

Experimental Protocols

Key Experiment: One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones

This protocol is based on the highly diastereoselective method reported by González-Vera, et al. (2022)[1][2][3].

Step 1: Ugi Reaction

  • To a solution of the appropriate α-amino ester hydrochloride (1.0 equiv) in methanol, add potassium hydroxide (0.9 equiv) and sonicate for 10 minutes.

  • Add 3-bromopropionic acid (1.0 equiv), phenylglyoxal hydrate (1.0 equiv), and the desired isocyanide (1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

Step 2: Cyclization and Debenzoylation

  • Dissolve the crude residue from Step 1 in acetonitrile.

  • Add cesium carbonate (2.0 equiv) to the solution.

  • Heat the mixture to reflux for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in chloroform and wash with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_step1 Step 1: Ugi Reaction cluster_step2 Step 2: Cyclization & Debenzoylation start α-Amino Ester HCl + KOH in MeOH reactants Add: 3-Bromopropionic Acid Phenylglyoxal Hydrate Isocyanide start->reactants stir Stir at RT for 24h reactants->stir evaporate1 Solvent Evaporation stir->evaporate1 dissolve Dissolve in MeCN evaporate1->dissolve Crude Ugi Product add_base Add Cs₂CO₃ dissolve->add_base reflux Reflux for 1h add_base->reflux evaporate2 Solvent Evaporation reflux->evaporate2 workup Workup & Purification evaporate2->workup product Diastereomerically Pure Pyrrolopiperazine-2,6-dione workup->product

Caption: Workflow for the one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones.

troubleshooting_logic start Low Diastereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 a1_yes Lower Temperature q1->a1_yes No q2 Have different solvents been screened? q1->q2 Yes a1_yes->q2 a2_yes Screen Solvents (Polar & Non-polar) q2->a2_yes No q3 Is substrate control the primary strategy? q2->q3 Yes a2_yes->q3 a3_yes Increase Steric Bulk of Directing Group q3->a3_yes Yes a3_no Introduce Chiral Auxiliary or Chiral Catalyst q3->a3_no No q4 Is epimerization a possibility? a3_yes->q4 a3_no->q4 a4_yes Use Milder Base & Lower Temperature q4->a4_yes Yes end Improved Diastereoselectivity q4->end No a4_yes->end

Caption: Decision-making flowchart for troubleshooting low diastereoselectivity.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 1-Methylpiperazine-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are generally considered for the large-scale synthesis of this compound. The choice depends on the availability of starting materials and processing capabilities.

  • Route A: Two-Step Synthesis. This involves the initial synthesis of the core molecule, piperazine-2,6-dione, followed by a selective N-methylation step. This route is often preferred for its control over the methylation step.[1]

  • Route B: Cyclization of a Methylated Precursor. This route involves the cyclization of an N-methylated open-chain precursor, such as a derivative of N-methyliminodiacetic acid, with a suitable amine source.

Q2: What are the critical parameters to control during the N-methylation of piperazine-2,6-dione?

A2: The most critical parameters for the selective mono-methylation of piperazine-2,6-dione are stoichiometry, the choice of methylating agent, base, solvent, and reaction temperature. Careful control of these parameters is essential to minimize the formation of the primary byproduct, 1,4-dimethylpiperazine-2,6-dione.

Q3: How can I monitor the progress of the reaction during scale-up?

A3: For real-time reaction monitoring, High-Performance Liquid Chromatography (HPLC) is a robust method. Thin-Layer Chromatography (TLC) can also be employed for quick qualitative checks. It is advisable to develop a reliable HPLC method to quantify the starting material, product, and key byproducts.

Troubleshooting Guides

Issue 1: Low Yield and Formation of 1,4-dimethylpiperazine-2,6-dione Byproduct

Question: My N-methylation reaction is producing a significant amount of the di-methylated byproduct, leading to a low yield of the desired this compound. How can I improve the selectivity for mono-methylation?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial methylation.[2] Several strategies can be employed to favor mono-methylation:

  • Stoichiometric Control of Methylating Agent: Carefully control the stoichiometry of the methylating agent to be at or slightly below one equivalent relative to the piperazine-2,6-dione.

  • Choice of Methylating Agent: Milder methylating agents can sometimes offer better selectivity. While methyl iodide is common, other reagents like dimethyl sulfate or methyl triflate could be explored, though they also pose significant safety risks that must be managed at scale.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the initial methylation over the subsequent one.

    • Slow Addition: A slow, controlled addition of the methylating agent to the reaction mixture can help maintain a low concentration of the methylating species, thereby reducing the likelihood of di-methylation.

  • Use of a Protecting Group: Although this adds steps to the overall synthesis, protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc) ensures mono-methylation. The protecting group is then removed in a subsequent step. This approach often leads to cleaner reactions and higher purity of the final product.[3]

Issue 2: Difficulties in Product Purification and Isolation

Question: I am facing challenges in purifying this compound. It seems to have high water solubility, and during column chromatography, I observe significant tailing.

Answer: The purification of piperazine derivatives can be challenging due to their basic nature and potential water solubility.[2]

  • Column Chromatography:

    • Tailing on Silica Gel: The basic nitrogen atom in the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, add a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to the eluent.[4]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method at scale. Screening different solvent systems is crucial. Consider mixtures of polar and non-polar solvents to induce crystallization.

  • Acid-Base Extraction: This technique can be useful for removing non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The this compound will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2]

Issue 3: Incomplete Reaction or Slow Conversion Rates

Question: The N-methylation reaction is very slow or does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

Answer: Slow or incomplete reactions can be due to several factors, particularly at a larger scale where mixing and heat transfer can be less efficient.

  • Base Selection: The choice of base is critical. If a weaker base like potassium carbonate is being used, switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could significantly increase the rate of deprotonation and subsequent methylation. However, stronger bases may also increase the formation of byproducts, so a careful balance is needed.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reagents and reaction kinetics. Aprotic polar solvents like DMF or DMSO are often effective for N-alkylation reactions as they can help to solvate the cation and leave the anion more reactive.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be done cautiously as it can also lead to decreased selectivity and the formation of degradation products. A temperature screening study is recommended.

  • Agitation: Ensure efficient mixing, especially in large reactors, to maintain homogeneity and improve mass transfer.

Data Presentation

ParameterCondition ACondition BCondition C
Starting Material Piperazine-2,6-dionePiperazine-2,6-dionePiperazine-2,6-dione
Methylating Agent Methyl Iodide (1.0 eq)Dimethyl Sulfate (1.0 eq)Methyl Iodide (1.0 eq)
Base K2CO3 (1.5 eq)K2CO3 (1.5 eq)NaH (1.1 eq)
Solvent AcetonitrileDMFTHF
Temperature 60 °C60 °C25 °C
Reaction Time 24 hours18 hours12 hours
Yield of Product 65%70%85%
Di-methylated Byproduct 15%12%<5%
This table presents hypothetical data for illustrative purposes based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of Piperazine-2,6-dione (Scale-up Adaptation)

This protocol is adapted from a known large-scale synthesis of piperazine-2,6-dione.[1]

  • Reaction Setup: In a suitable reactor, a solution of ethyl iminodiacetate is prepared in an appropriate solvent like ethanol.

  • Ammonia Addition: The reactor is cooled, and ammonia gas is bubbled through the solution, or a solution of ammonia in the reaction solvent is added while maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred.

  • Cyclization: The reaction mixture is heated to reflux for an extended period to drive the cyclization and formation of piperazine-2,6-dione.

  • Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent and dried under vacuum.

Protocol 2: N-methylation of Piperazine-2,6-dione
  • Reaction Setup: To a reactor containing a suspension of piperazine-2,6-dione in a suitable aprotic solvent (e.g., THF, DMF), a base (e.g., sodium hydride) is added portion-wise at a controlled temperature (e.g., 0 °C).

  • Addition of Methylating Agent: A solution of the methylating agent (e.g., methyl iodide) in the reaction solvent is added dropwise to the suspension while maintaining the temperature.

  • Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent system or by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Piperazine-2,6-dione Core cluster_step2 Step 2: N-Methylation Iminodiacetate Derivative Iminodiacetate Derivative Cyclization Reaction Cyclization Reaction Iminodiacetate Derivative->Cyclization Reaction Ammonia Ammonia Ammonia->Cyclization Reaction Piperazine-2,6-dione Piperazine-2,6-dione Cyclization Reaction->Piperazine-2,6-dione N-Methylation Reaction N-Methylation Reaction Piperazine-2,6-dione->N-Methylation Reaction Methylating Agent Methylating Agent Methylating Agent->N-Methylation Reaction Base Base Base->N-Methylation Reaction This compound This compound N-Methylation Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Side_Reactions Piperazine-2,6-dione Piperazine-2,6-dione Methylating Agent (1 eq) Methylating Agent (1 eq) Piperazine-2,6-dione->Methylating Agent (1 eq) Desired Product This compound Methylating Agent (1 eq)->Desired Product Side Reaction Further Methylation Desired Product->Side Reaction Byproduct 1,4-Dimethylpiperazine-2,6-dione Side Reaction->Byproduct

Caption: Potential side reaction pathway in N-methylation.

Purification_Strategy Crude Product Crude Product Crystallization Crystallization Crude Product->Crystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Crystallization->Pure Product Mother Liquor Mother Liquor Crystallization->Mother Liquor Column Chromatography->Pure Product Impure Fractions Impure Fractions Column Chromatography->Impure Fractions

Caption: General purification strategies for the final product.

References

Methods for improving the purity of synthesized 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized 1-Methylpiperazine-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: Such as N-methylated amino acid esters (e.g., sarcosine ethyl ester) or N-methylethylenediamine and dialkyl oxalates.

  • Oligomeric byproducts: Linear or cyclic polymers formed during the condensation reaction.

  • Hydrolyzed intermediates: Carboxylic acids formed from the hydrolysis of ester starting materials or the product itself.

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

Q2: What are the recommended first-pass purification methods for crude this compound?

A2: For a solid crude product, recrystallization is often the most effective initial purification method. If the product is an oil or contains multiple impurities, column chromatography is recommended. The choice of method depends on the physical state of the crude product and the nature of the impurities.

Q3: How can I effectively monitor the progress of purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring purification. A suitable solvent system should provide good separation between the desired product and impurities. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound is insoluble in the hot solvent, or the solution is supersaturated.- Add a co-solvent to increase solubility.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent.- Slow down the cooling process.
Poor recovery of the product The compound is too soluble in the cold solvent.Too much solvent was used.- Place the flask in an ice bath to maximize precipitation.- Reduce the volume of solvent used for recrystallization.- Try a different solvent system where the compound has lower solubility at cold temperatures.
Colored impurities in crystals Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
No crystal formation upon cooling The solution is not saturated, or the compound is highly soluble.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots (streaking or overlapping) Inappropriate solvent system.Column overloading.- Optimize the eluent system using TLC to achieve a clear separation with an Rf value of ~0.3 for the target compound.- Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Cracking of the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.
Low recovery of the product Irreversible adsorption onto the silica gel.The compound is unstable on silica.- Add a small percentage of a basic modifier like triethylamine to the eluent to reduce interactions with acidic silanol groups on the silica.- Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from multiple impurities by separation on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of Ethyl Acetate in Hexane or Dichloromethane/Methanol)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should show good separation of the target compound from impurities, with an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent System Expected Purity Notes
RecrystallizationEthanol>95%Good for removing less polar impurities.
RecrystallizationIsopropanol/Water>97%Effective for compounds with some water solubility.
Column ChromatographyEthyl Acetate/Hexane (Gradient)>98%Good for separating a wide range of impurities.
Column ChromatographyDichloromethane/Methanol (Gradient)>99%Suitable for more polar impurities.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck2 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity OK Impure Product Still Impure PurityCheck1->Impure Purity Not OK PurityCheck2->PureProduct Purity OK Impure->ColumnChromatography TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling Problem Oiling Out Occurs Cooling->Problem Solution1 Add Co-solvent Problem->Solution1 Solution2 Reheat and Add More Solvent Problem->Solution2 Solution3 Ensure Complete Dissolution Problem->Solution3 Success Crystal Formation Solution1->Success Solution2->Success Solution3->Success

Validation & Comparative

The Anticonvulsant Potential of 2,6-Diketopiperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Efficacy of 2,6-Diketopiperazine Derivatives and Standard Anticonvulsants

The anticonvulsant activity of novel compounds is typically evaluated in preclinical animal models of epilepsy. The most common screening tests are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. The 6 Hz test is a model for therapy-resistant partial seizures. The efficacy of a compound is often expressed as its ED50 value, which is the dose required to protect 50% of the animals from seizures.

Several studies have synthesized and evaluated novel pyrrole[1,2-a]pyrazine and pyrido[1,2-a]pyrazine derivatives, which are bicyclic 2,6-diketopiperazines, for their anticonvulsant properties.[1][2] Some of these compounds have demonstrated promising activity in the MES, scPTZ, and 6 Hz seizure models, with ED50 values that are comparable to those of standard antiepileptic drugs (AEDs).[1] For instance, certain chiral pyrido[1,2-a]pyrazine derivatives have shown high potency in the 6Hz model, with ED50 values similar to the reference drug Levetiracetam.[2]

Furthermore, research into monocyclic 2,6-DKP derivatives has also yielded compounds with notable activity in the MES and 6 Hz tests.[3] Interestingly, the anticonvulsant activity of these monocyclic derivatives appears to be less dependent on stereochemistry compared to their bicyclic counterparts, which is attributed to their increased conformational flexibility.[3]

The table below summarizes the reported anticonvulsant efficacy of selected 2,6-diketopiperazine derivatives in comparison to standard anticonvulsant drugs in preclinical models.

Compound Class/DrugSeizure ModelTest SpeciesED50 (mg/kg)Reference
2,6-Diketopiperazine Derivatives
Pyrrole[1,2-a]pyrazine derivativesMES, scMET, 6 HzMice, RatsComparable to reference AEDs--INVALID-LINK--[1]
Pyrido[1,2-a]pyrazine derivativesMES, scMET, 6 HzMice, RatsComparable to Levetiracetam (in 6 Hz)--INVALID-LINK--[2]
Monocyclic 2,6-DKP derivativesMES, 6 HzMiceGood activity--INVALID-LINK--[3]
Standard Anticonvulsants
Valproic AcidMESMice272--INVALID-LINK--
scPTZMice149--INVALID-LINK--
CarbamazepineMESMice8.8--INVALID-LINK--
scPTZMice>300--INVALID-LINK--
LamotrigineMESMice4.7--INVALID-LINK--
scPTZMice25--INVALID-LINK--
Levetiracetam6 HzMice9.7--INVALID-LINK--

Note: ED50 values can vary depending on the specific experimental conditions, such as the animal strain, route of administration, and the specific derivative tested.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant drug efficacy.

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (e.g., Swiss or ICR strain) or rats (e.g., Wistar or Sprague-Dawley strain) are commonly used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: At a predetermined time after drug administration (typically 30-60 minutes for i.p. and 60-120 minutes for p.o.), a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, 50-150 mA) is delivered through corneal or auricular electrodes.

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 value is determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a primary screening model for identifying drugs that may be effective against absence seizures.

  • Animal Model: Similar to the MES test, mice or rats are used.

  • Drug Administration: The test compound is administered via the i.p. or p.o. route.

  • Induction of Seizures: A convulsant dose of Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously (e.g., 85 mg/kg in mice).

  • Observation: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions) lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures within the observation period is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.

Hz Seizure Test

This model is used to identify anticonvulsant compounds that may be effective against therapy-resistant partial seizures.

  • Animal Model: Typically performed in mice.

  • Drug Administration: The test compound is administered as in the other models.

  • Induction of Seizures: A low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA for more resistant seizures) and duration (e.g., 3 seconds) is delivered via corneal electrodes.

  • Observation: Animals are observed for seizure activity, which typically manifests as a "stunned" posture with forelimb and hindlimb clonus and Straub tail.

  • Endpoint: Protection is defined as the absence of this characteristic seizure behavior.

  • Data Analysis: The ED50 is determined from the dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_2 Secondary Screening for Refractory Epilepsy cluster_3 Data Analysis & Lead Identification synthesis Synthesis of Novel 2,6-Diketopiperazine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mes_test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) characterization->mes_test Initial Efficacy scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) six_hz_test 6 Hz Seizure Test (Therapy-Resistant Partial Seizures) mes_test->six_hz_test Active Compounds ed50_determination ED50 Determination six_hz_test->ed50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ed50_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Preclinical screening workflow for novel anticonvulsant drug candidates.

Conclusion

While direct experimental data on the anticonvulsant efficacy of 1-Methylpiperazine-2,6-dione remains to be published, the broader class of 2,6-diketopiperazine derivatives has shown significant promise in preclinical anticonvulsant screening. Several derivatives have exhibited potent activity in established animal models of epilepsy, with efficacy comparable to that of standard antiepileptic drugs. These findings underscore the potential of the 2,6-diketopiperazine scaffold as a valuable template for the design and development of novel anticonvulsant agents. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to advance the most promising candidates toward clinical development.

References

Comparative Analysis of 1-Methylpiperazine-2,6-dione Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Methylpiperazine-2,6-dione analogs and related derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts, including anticonvulsant, anti-inflammatory, and antipsychotic activities. The information presented is collated from multiple studies to offer a consolidated resource for researchers in medicinal chemistry and drug discovery.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data from various studies on piperazine-2,6-dione and piperidine-2,6-dione analogs. These tables are designed to facilitate the comparison of different structural modifications and their impact on biological activity.

Table 1: Anticonvulsant Activity of Piperazine-2,6-dione Analogs

Compound IDStructureMES (ED₅₀ mg/kg)scMET (ED₅₀ mg/kg)6 Hz (ED₅₀ mg/kg)Reference
(4S,9aR)-6 Perhydropyrido[1,2-a]pyrazine derivative>10058.428.2[1]
(4R,9aR)-6 Perhydropyrido[1,2-a]pyrazine derivative>100>10025.1[1]
Pyrrole[1,2-a]pyrazine derivative (unspecified) Fused bicyclic systemComparable to reference drugsComparable to reference drugsComparable to reference drugs[2]

MES: Maximal Electroshock Seizure Test; scMET: Subcutaneous Metrazol Seizure Test. Lower ED₅₀ values indicate higher potency.

Table 2: Antipsychotic Activity of Piperidine-2,6-dione-piperazine Derivatives

Compound IDStructureD₂ Receptor Affinity (Ki, nM)5-HT₁A Receptor Affinity (Ki, nM)5-HT₂A Receptor Affinity (Ki, nM)Reference
Compound 5 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dioneHighHighHigh[3]
Compound 3w Multi-target heterocycle piperazine derivativeHighHighHigh[4]

Ki: Inhibition constant. Lower Ki values indicate higher binding affinity.

Table 3: Anti-inflammatory Activity of Piperazine Derivatives

Compound IDStructure% Inhibition of Paw Edema (50 mg/kg)Reference
42-c 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivativePotent[5]
42-d 1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivativePotent[5]
42-h 1-((4-phenylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivativePotent[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the SAR studies of piperazine-2,6-dione analogs and related compounds.

Anticonvulsant Screening

1. Maximal Electroshock (MES) Test:

  • Animal Model: Male mice or rats.

  • Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear clip electrodes to induce a maximal tonic-clonic seizure.

  • Endpoint: The ability of a test compound, administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the stimulus, to prevent the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Male mice.

  • Procedure: A convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously. This induces clonic seizures lasting for at least 5 seconds.

  • Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures.

  • Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from experiencing clonic seizures.

3. 6 Hz Seizure Test:

  • Animal Model: Male mice.

  • Procedure: A long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) at 6 Hz is delivered via corneal electrodes. This model is used to identify compounds effective against therapy-resistant seizures.

  • Endpoint: Protection against the seizure, characterized by the animal resuming normal exploratory behavior immediately after the stimulus.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals.

Anti-inflammatory Activity Assay

Carrageenan-Induced Rat Paw Edema Model:

  • Animal Model: Wistar rats.

  • Procedure: A 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema. The test compounds are administered orally at a specific dose (e.g., 50 mg/kg) prior to carrageenan injection.

  • Endpoint: The volume of the paw is measured at different time points (e.g., 1, 2, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Receptor Binding Assays
  • Objective: To determine the binding affinity of the compounds to specific receptors (e.g., dopamine D₂, serotonin 5-HT₁A, 5-HT₂A).

  • Procedure: Radioligand binding assays are performed using cell membranes expressing the target receptor. The test compound is incubated with the membranes and a specific radioligand.

  • Endpoint: The amount of radioligand displaced by the test compound is measured.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound analogs.

Anticonvulsant_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Anticonvulsant Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification MES Maximal Electroshock (MES) Test Purification->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Purification->scPTZ SixHz 6 Hz Seizure Test Purification->SixHz ED50 Determine ED₅₀ Values MES->ED50 scPTZ->ED50 SixHz->ED50 SAR Structure-Activity Relationship (SAR) Analysis ED50->SAR

Caption: Experimental workflow for anticonvulsant screening of analogs.

Antipsychotic_Receptor_Interactions Compound Piperidine-2,6-dione -piperazine Analog D2 Dopamine D₂ Receptor Compound->D2 Binds HT1A Serotonin 5-HT₁A Receptor Compound->HT1A Binds HT2A Serotonin 5-HT₂A Receptor Compound->HT2A Binds Antipsychotic_Effect Potential Antipsychotic Effect D2->Antipsychotic_Effect HT1A->Antipsychotic_Effect HT2A->Antipsychotic_Effect

Caption: Receptor interactions for potential antipsychotic activity.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Start Start with This compound Core Modification Introduce Substituents (e.g., aryl, alkyl groups) Start->Modification Testing Evaluate Biological Activity (e.g., anticonvulsant, antipsychotic) Modification->Testing Analysis Analyze Impact of Substituents on Activity Testing->Analysis Conclusion Identify Key Structural Features for Potency and Selectivity Analysis->Conclusion

Caption: Logical flow of a structure-activity relationship study.

References

In vitro comparison of the cytotoxicity of different piperazine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of various piperazine-2,6-dione derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in the fields of oncology and medicinal chemistry in the evaluation and selection of potential anticancer drug candidates.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of different piperazine-2,6-dione and related piperazine derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ClassDerivativeCell LineIC50 (µM)Reference
2,6-Diketopiperazines Compound 1MDA-MB-231 (Triple-Negative Breast Cancer)4.6[1]
(S)-2aMDA-MB-231 (Triple-Negative Breast Cancer)4.944 (mM)[1]
(R)-2bMDA-MB-231 (Triple-Negative Breast Cancer)0.021 (mM)[1]
Arylpiperazine Derivatives Compound 8DU145 (Prostate Cancer)8.25[2]
Compound 9LNCaP (Prostate Cancer)< 5[2]
Compound 15LNCaP (Prostate Cancer)1.25[2]
Piperazine-Tethered Alepterolic Acid Derivatives Compound 3nMDA-MB-231 (Triple-Negative Breast Cancer)5.55 ± 0.56[3]
Novel Piperazine Derivative (PCC) PCCSNU-475 (Liver Cancer)6.98 ± 0.11[4]
PCCSNU-423 (Liver Cancer)7.76 ± 0.45[4]
Spirocyclopropyl oxindole-piperazine carboxamides Compound 8uHepG-2 (Liver Cancer)1.88 ± 0.83[5]
Phenanthridinylpiperazinetriazole hybrids Compound 51THP1 (Human acute monocytic leukemia)9.73 ± 4.09[6]

Experimental Protocols

The cytotoxicity of piperazine-2,6-dione derivatives is typically assessed using in vitro cell-based assays. The following is a generalized protocol based on methodologies cited in the referenced studies.

Cell Viability and Cytotoxicity Assays (MTT and WST-1)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (Water Soluble Tetrazolium Salt-1) assays are colorimetric assays for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color (MTT) or a soluble formazan (WST-1).

General Procedure:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine-2,6-dione derivatives for a specified duration (e.g., 24, 48, or 72 hours).[8][9] A vehicle control (e.g., 0.1% DMSO) is also included.[8]

  • Reagent Incubation: After the treatment period, the assay reagent (MTT or WST-1) is added to each well and incubated for a period of 1-4 hours.

  • Data Acquisition: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm). For the WST-1 assay, the absorbance of the soluble formazan is measured directly.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Assays (Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cytotoxicity studies, it is often used to quantify apoptosis.

General Procedure:

  • Cell Treatment: Cells are treated with the piperazine-2,6-dione derivatives at their respective IC50 concentrations for defined time points (e.g., 24 and 48 hours).[1]

  • Cell Staining: Following treatment, cells are harvested and stained with fluorescent dyes such as Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.

  • Flow Cytometric Analysis: The stained cells are then analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the proposed signaling pathway for apoptosis induction by certain piperazine derivatives.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Piperazine-2,6-dione Derivatives overnight_incubation->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt_wst1 Add MTT/WST-1 Reagent incubate_treatment->add_mtt_wst1 measure_absorbance Measure Absorbance add_mtt_wst1->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 Apoptosis_Signaling_Pathway Proposed Apoptosis Induction Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Piperazine_Derivative Piperazine-2,6-dione Derivative Mitochondria Mitochondria Piperazine_Derivative->Mitochondria Caspase8 Caspase-8 Activation Piperazine_Derivative->Caspase8 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

The Neuroprotective Potential of Piperazine-2,6-dione Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of 1-Methylpiperazine-2,6-dione and its structurally similar analogs. While direct experimental data on this compound is limited in the current body of scientific literature, extensive research on related compounds, particularly the cyclic dipeptide Cyclo(His-Pro), offers valuable insights into the potential mechanisms and efficacy of this class of molecules in neuroprotection.

This comparative guide will focus on the available experimental data for Cyclo(His-Pro) and other piperazine-dione derivatives, providing a framework for understanding their potential therapeutic applications in neurodegenerative diseases. The neuroprotective effects of these compounds are primarily attributed to their ability to mitigate oxidative stress and inflammation, key pathological features of many neurological disorders.

Comparative Analysis of Neuroprotective Activity

The neuroprotective efficacy of piperazine-dione derivatives has been evaluated in various in vitro and in vivo models of neurodegeneration. A key comparator, Cyclo(His-Pro), has demonstrated significant protective effects in models of oxidative stress. The following table summarizes the available quantitative data.

CompoundModel SystemNeuroprotective EndpointEfficacyReference
Cyclo(His-Pro) Dopaminergic PC12 cells (in vitro)Increased cell viability under oxidative stressSignificant protection[1]
Cyclo(His-Pro) Dopaminergic PC12 cells (in vitro)Activation of Nrf2-ARE pathwayPotent activation[1][2]
Cyclo(His-Pro) Dopaminergic PC12 cells (in vitro)Inhibition of NF-κB nuclear translocationSignificant inhibition[1]
1,4-disubstituted piperazine-2,5-dione derivatives SH-SY5Y cells (in vitro)Protection against H2O2-induced oxidative damageEffective protection at 20 µM
Piperazine (PPZ) and its derivatives In vitro and in vivo models of Alzheimer's DiseaseProtection of mushroom spines from amyloid toxicity, restoration of long-term potentiationNeuroprotective effects in the nanomolar range[3][4]
Piperine MPTP-induced Parkinson's disease mouse modelAttenuation of motor coordination and cognitive deficits, prevention of tyrosine hydroxylase-positive cell decreaseSignificant neuroprotection[5]

Mechanistic Insights: Modulation of Key Signaling Pathways

The neuroprotective effects of Cyclo(His-Pro) and related piperazine-diones are primarily mediated through the modulation of two critical signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by compounds like Cyclo(His-Pro), Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[1][2] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclo(His-Pro) Cyclo(His-Pro) Keap1_Nrf2 Keap1-Nrf2 Complex Cyclo(His-Pro)->Keap1_Nrf2 Induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective_Genes Activates Transcription Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection Leads to

Figure 1: Activation of the Nrf2 signaling pathway by Cyclo(His-Pro).

NF-κB Inflammatory Pathway

Cyclo(His-Pro) also demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] It has been shown to prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB transcription factor.[1] This leads to a downregulation in the expression of pro-inflammatory mediators, thereby reducing detrimental neuroinflammation.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IkB_NFkB IκB-NF-κB Complex Inflammatory_Stimuli->IkB_NFkB Activates IKK NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto IκB Degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Cyclo(His-Pro) Cyclo(His-Pro) Cyclo(His-Pro)->IkB_NFkB Inhibits IκB Degradation Inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_Genes Activates Transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation Leads to

Figure 2: Inhibition of the NF-κB signaling pathway by Cyclo(His-Pro).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of these compounds.

In Vitro Neuroprotection Assay
  • Cell Culture: Dopaminergic PC12 cells or SH-SY5Y human neuroblastoma cells are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for a specified duration.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Cyclo(His-Pro)) for a period before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Western Blot Analysis: To investigate the mechanism of action, protein levels of key signaling molecules (e.g., Nrf2, NF-κB, HO-1) in both the cytoplasm and nucleus are determined by Western blotting.

InVitro_Workflow Cell_Culture Cell Culture (e.g., PC12, SH-SY5Y) Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Induce_Stress Induce Oxidative Stress (e.g., 6-OHDA, H2O2) Pre_treatment->Induce_Stress Incubation Incubation Induce_Stress->Incubation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Protein_Analysis Protein Analysis (Western Blot) Incubation->Protein_Analysis

Figure 3: General workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

The available evidence strongly suggests that piperazine-2,6-dione derivatives, particularly Cyclo(His-Pro), hold significant promise as neuroprotective agents. Their ability to modulate both oxidative stress and neuroinflammation through the Nrf2 and NF-κB pathways provides a multi-targeted approach to combating neurodegeneration. While direct experimental data for this compound is currently lacking, the robust findings for its structural analogs provide a strong rationale for its investigation. Future research should focus on synthesizing and evaluating this compound and other novel derivatives in various in vitro and in vivo models of neurodegenerative diseases to fully elucidate their therapeutic potential. Such studies will be instrumental in advancing the development of novel and effective treatments for these debilitating conditions.

References

Validating the Mechanism of Action of 1-Methylpiperazine-2,6-dione In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro mechanism of action of 1-Methylpiperazine-2,6-dione against other piperazine-dione derivatives. Due to the limited publicly available data on this compound, this document focuses on the well-documented activities of structurally related piperazine-2,5-diones to infer potential mechanisms and provide a framework for its experimental validation.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones, also known as cyclic dipeptides, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include anticancer, antioxidant, and anti-inflammatory properties, often mediated through the modulation of multiple cellular signaling pathways.[1] The rigid cyclic structure of diketopiperazines (DKPs) makes them attractive scaffolds for drug discovery.[2]

Comparative Analysis of Piperazine-Dione Derivatives

This section compares this compound with two representative piperazine-2,5-dione derivatives that have been evaluated for their in vitro biological activities.

Table 1: Comparison of In Vitro Activities of Piperazine-Dione Derivatives

CompoundTarget/ActivityCell LineKey FindingsReference
This compound Not specified in literatureNot specified in literatureData not availableN/A
Compound 9r (a 1,4-disubstituted piperazine-2,5-dione) AntioxidantSH-SY5YProtected against H2O2-induced oxidative damage at 20 µM. Decreased ROS production and stabilized mitochondrial membrane potential.[3]
A novel piperazine derivative (C505) AnticancerK562 (human myelogenous leukemia)Potently inhibits cancer cell proliferation (GI50 = 0.06-0.16 μM) and induces caspase-dependent apoptosis.[4]

Signaling Pathways and Mechanism of Action

The biological effects of piperazine-2,5-dione derivatives are often attributed to their ability to modulate key signaling pathways.

Antioxidant Activity and the IL-6/Nrf2 Pathway

Certain 1,4-disubstituted piperazine-2,5-dione derivatives have demonstrated significant antioxidant properties.[3] One such compound, Compound 9r , was found to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. The proposed mechanism involves the activation of an IL-6/Nrf2 positive feedback loop, which leads to a decrease in reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential, ultimately inhibiting apoptosis and promoting cell survival.[3]

IL-6/Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Compound 9r Compound 9r Compound 9r->Nrf2 ARE ARE Nrf2->ARE activates IL-6 IL-6 ARE->IL-6 promotes expression IL-6->Nrf2 positive feedback Downstream Signaling (MAPKs, JAK/Stat3, PI3K/Akt) Downstream Signaling (MAPKs, JAK/Stat3, PI3K/Akt) IL-6->Downstream Signaling (MAPKs, JAK/Stat3, PI3K/Akt) Cell Survival Cell Survival Downstream Signaling (MAPKs, JAK/Stat3, PI3K/Akt)->Cell Survival Apoptosis Apoptosis Downstream Signaling (MAPKs, JAK/Stat3, PI3K/Akt)->Apoptosis inhibits

Caption: Proposed IL-6/Nrf2 signaling pathway modulated by Compound 9r.

Anticancer Activity and Apoptosis Induction

Novel piperazine derivatives have been identified as potent anticancer agents.[4] For instance, compound C505 was shown to inhibit the proliferation of various cancer cell lines and induce caspase-dependent apoptosis.[4] The mechanism of action for C505 is multifaceted, involving the inhibition of multiple cancer-related signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[4]

Anticancer Mechanism of C505 C505 C505 PI3K/AKT Pathway PI3K/AKT Pathway C505->PI3K/AKT Pathway inhibits Src Family Kinases Src Family Kinases C505->Src Family Kinases inhibits BCR-ABL Pathway BCR-ABL Pathway C505->BCR-ABL Pathway inhibits Caspase-Dependent Apoptosis Caspase-Dependent Apoptosis C505->Caspase-Dependent Apoptosis induces Cancer Cell Proliferation Cancer Cell Proliferation PI3K/AKT Pathway->Cancer Cell Proliferation Src Family Kinases->Cancer Cell Proliferation BCR-ABL Pathway->Cancer Cell Proliferation

Caption: Inhibition of multiple signaling pathways by C505 leading to apoptosis.

Experimental Protocols for In Vitro Validation

To validate the mechanism of action of this compound, a series of in vitro assays can be employed, drawing from methodologies used for similar compounds.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of the compound on the viability and proliferation of both cancerous and non-cancerous cell lines.

Method:

  • Cell Culture: Culture selected cell lines (e.g., SH-SY5Y for neuroprotection, K562 for anticancer activity, and a non-cancerous line like VERO for toxicity) in appropriate media and conditions.[5]

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound.[6]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]

  • Quantification: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to measure cell viability.[3][5] The absorbance or fluorescence is proportional to the number of viable cells.

Cell Viability Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Reagent Addition Viability Reagent Addition Incubation->Viability Reagent Addition Measurement Measurement Viability Reagent Addition->Measurement

Caption: General workflow for a cell viability assay.

Apoptosis Assay

Objective: To determine if the compound induces programmed cell death (apoptosis).

Method (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period.

  • Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that enters necrotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., Nrf2, Akt, Src, ABL).

Method:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-Akt) followed by secondary antibodies conjugated to an enzyme for detection.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

Conclusion

References

Comparative analysis of the analgesic effects of 1-Methylpiperazine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes available data to offer insights into the structure-activity relationships, potential mechanisms of action, and analgesic efficacy of different classes of piperazine derivatives. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel analgesic agents.

I. Comparative Analgesic Activity of Piperazine Derivatives

Several classes of piperazine derivatives have been investigated for their antinociceptive properties. The following tables summarize the quantitative data from various studies, showcasing the analgesic efficacy of these compounds in established animal models of pain.

Table 1: Analgesic Activity of Aralkyl-Ketone Piperazine Derivatives in Mice

CompoundWrithing Test (% Inhibition)Hot Plate Test (Latency increase in s)Reference Compound
I12 Potent ActivityPotent ActivityMorphine
I14 Potent ActivityPotent ActivityMorphine
I21 Potent ActivityPotent ActivityMorphine
I37 Potent ActivityPotent ActivityMorphine
SIPI5047 Potent ActivityPotent ActivityMorphine

Note: "Potent Activity" indicates that the compounds exhibited significant analgesic effects, comparable to or greater than the reference compound, though specific quantitative values were not provided in the source material.[1]

Table 2: Analgesic Activity of Thiazole-Piperazine Derivatives in Mice (50 mg/kg)

CompoundTail-Clip Test (Reaction Time in s)Hot Plate Test (Reaction Time in s)Acetic Acid-Induced Writhing (% Inhibition)
3a Significant ProlongationSignificant ProlongationSignificant Reduction
3b Significant ProlongationSignificant ProlongationSignificant Reduction
3c Significant ProlongationSignificant ProlongationSignificant Reduction
3f Significant ProlongationSignificant ProlongationSignificant Reduction
3g Significant ProlongationSignificant ProlongationSignificant Reduction

Note: "Significant Prolongation/Reduction" indicates a statistically significant difference compared to the control group. The antinociceptive effects of these compounds were abolished by the opioid antagonist naloxone, suggesting an opioidergic mechanism.[2][3]

Table 3: Analgesic Activity of Piperazine-2,5-dione Derivatives in Mice (10 mg/kg)

CompoundAnalgesic ActivityAnti-inflammatory ActivityAnti-depressant Activity
2e GoodGood70.2% decrease in immobility
2q GoodGood71.2% decrease in immobility

Note: The study indicated "good" analgesic and anti-inflammatory activities without providing specific quantitative data for these endpoints. The authors suggest a possible link between the analgesic/anti-inflammatory effects and the antidepressant activity.[4]

II. Experimental Protocols for Analgesic Assays

The following are detailed methodologies for key experiments commonly used to assess the analgesic effects of novel compounds.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of drugs. It measures the reaction time of an animal to a thermal stimulus.

  • Apparatus: A commercially available hot plate analgesia meter with a controlled temperature surface.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically between 52-55°C.

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered to the animals.

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the reaction latency is recorded.

    • An increase in the reaction latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

Tail-Flick Test

The tail-flick test is another common method for assessing central analgesic activity, primarily measuring a spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the apparatus.

    • The light beam is focused on a specific portion of the tail, and a timer is started simultaneously.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is pre-set to avoid tissue damage.

    • A baseline latency is established for each animal before drug administration.

    • The test compound or vehicle is administered, and the tail-flick latency is measured at various time points post-administration.

    • A significant increase in the tail-flick latency is indicative of an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity by inducing a mild, chemically induced visceral pain.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle at a specific time before the induction of writhing.

    • A solution of acetic acid (typically 0.6-0.7% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Immediately after the injection, the animals are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).

    • A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates a peripheral analgesic effect.

III. Potential Signaling Pathways and Mechanisms of Action

The analgesic effects of piperazine derivatives appear to be mediated through various mechanisms. The following diagrams illustrate potential signaling pathways implicated in the antinociceptive action of these compounds.

experimental_workflow cluster_preclinical Preclinical Analgesic Screening animal_acclimatization Animal Acclimatization baseline_measurement Baseline Nociceptive Measurement (Hot Plate / Tail-Flick) animal_acclimatization->baseline_measurement drug_administration Drug / Vehicle Administration baseline_measurement->drug_administration post_drug_measurement Post-Drug Nociceptive Measurement (Time-course) drug_administration->post_drug_measurement data_analysis Data Analysis (% Inhibition / Latency Increase) post_drug_measurement->data_analysis

Caption: Experimental workflow for preclinical analgesic screening.

opioid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron piperazine_derivative Thiazole-Piperazine Derivative opioid_receptor μ/δ-Opioid Receptor piperazine_derivative->opioid_receptor Binds & Activates g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Opens camp ↓ cAMP adenylyl_cyclase->camp ca_influx ↓ Ca2+ Influx ca_channel->ca_influx neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) ca_influx->neurotransmitter_release analgesia Analgesia neurotransmitter_release->analgesia k_efflux ↑ K+ Efflux k_channel->k_efflux hyperpolarization Hyperpolarization (↓ Neuronal Excitability) k_efflux->hyperpolarization hyperpolarization->analgesia

Caption: Proposed opioidergic signaling pathway for analgesia.

calcium_channel_pathway cluster_neuron Nociceptive Neuron piperazine_derivative Disubstituted Piperazine Derivative t_type_ca_channel T-type Ca2+ Channel (Cav3.2) piperazine_derivative->t_type_ca_channel Blocks ca_influx ↓ Ca2+ Influx t_type_ca_channel->ca_influx neuronal_excitability ↓ Neuronal Excitability ca_influx->neuronal_excitability pain_signal ↓ Pain Signal Transmission neuronal_excitability->pain_signal analgesia Analgesia pain_signal->analgesia

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Their unique structural motifs offer a versatile platform for the development of novel drugs targeting a wide range of diseases. This guide provides a detailed head-to-head comparison of two classes of heterocyclic compounds: 1,4-disubstituted piperazine-2,5-diones and a piperidine-2,6-dione derivative.

Due to a lack of available biological data for 1-Methylpiperazine-2,6-dione, this guide will focus on a closely related and well-characterized analogue, 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione (Compound A) , which has demonstrated significant antioxidant properties. For a robust comparison, we will juxtapose its performance with 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione (Compound B) , a potent multi-receptor atypical antipsychotic agent.[1] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear overview of the therapeutic potential inherent in these distinct heterocyclic scaffolds, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The following table summarizes the key in vitro biological activities of Compound A and Compound B, highlighting their distinct pharmacological profiles.

ParameterCompound A: 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dioneCompound B: 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione
Primary Biological Activity AntioxidantAntipsychotic
Assay Protection against H₂O₂-induced oxidative injury in SH-SY5Y cellsReceptor Binding Affinity (Ki, nM)
Target/Endpoint Cell ViabilityDopamine D₂, D₃; Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋
Quantitative Data Protective effect at 20 µMD₂: High Affinity, D₃: High Affinity, 5-HT₁ₐ: High Affinity, 5-HT₂ₐ: High Affinity, 5-HT₂₋: High Affinity
Reference [2][1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells (for Compound A)

This assay evaluates the protective effect of compounds against oxidative stress induced by hydrogen peroxide.

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress.

  • Cell Viability Assessment (MTT Assay): After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The formazan crystals formed by viable cells are then dissolved, and the absorbance is measured to determine the percentage of cell viability relative to untreated controls.[2]

Radioligand Receptor Binding Assays (for Compound B)

These assays determine the affinity of a compound for specific neurotransmitter receptors.

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ) are prepared.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value.[1]

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Oxidative Stress Response cluster_1 Protective Action of Compound A H2O2 H2O2 ROS ROS H2O2->ROS Induces Oxidative_Damage Oxidative_Damage ROS->Oxidative_Damage Causes Apoptosis Apoptosis Oxidative_Damage->Apoptosis Leads to Compound_A Compound_A IL6 IL6 Compound_A->IL6 Activates Nrf2 Nrf2 IL6->Nrf2 Activates Antioxidant_Enzymes Antioxidant_Enzymes Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Figure 1: Signaling pathway of Compound A in mitigating oxidative stress.

G cluster_workflow Antipsychotic Drug Screening Workflow Start Start Compound_Synthesis Compound_Synthesis Start->Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Receptor_Binding_Assays Receptor_Binding_Assays In_Vitro_Screening->Receptor_Binding_Assays Lead_Identification Lead_Identification Receptor_Binding_Assays->Lead_Identification In_Vivo_Models In_Vivo_Models Lead_Identification->In_Vivo_Models Promising Compounds Behavioral_Tests Behavioral_Tests In_Vivo_Models->Behavioral_Tests Clinical_Trials Clinical_Trials Behavioral_Tests->Clinical_Trials

Figure 2: General workflow for antipsychotic drug screening.

References

Comparative Analysis of 1-Methylpiperazine-2,6-dione Bioactivity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of experimental data on the bioactivity of 1-Methylpiperazine-2,6-dione in different cell lines. Therefore, a direct cross-validation and comparison of its effects are not possible at this time.

This guide is structured to provide researchers, scientists, and drug development professionals with a framework for such a comparative study. It includes standardized experimental protocols and data presentation formats that can be utilized to assess the bioactivity of this compound or any other compound of interest. The subsequent sections detail the methodologies and visualization tools required to generate and present the necessary data for a robust comparison.

Data Presentation: A Template for Bioactivity Comparison

Should experimental data for this compound become available, the following table provides a structured format for summarizing its cytotoxic or anti-proliferative effects across various cell lines. This allows for a clear and direct comparison of its potency.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)Reference
e.g., MCF-7Breast Adenocarcinomae.g., 48Data Not Available-
e.g., A549Lung Carcinomae.g., 48Data Not Available-
e.g., HCT116Colon Carcinomae.g., 48Data Not Available-
e.g., U87Glioblastomae.g., 72Data Not Available-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To ensure reproducibility and consistency in generating comparative bioactivity data, the following detailed protocols for key experiments are provided.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. To investigate if a compound induces apoptosis, the expression levels of key apoptotic proteins such as cleaved Caspase-3 and cleaved PARP can be analyzed.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing the bioactivity of a compound and a hypothetical signaling pathway that could be investigated.

G cluster_0 In Vitro Bioactivity Workflow cluster_1 Primary Screening cluster_2 Mechanism of Action Studies start Select Cell Lines (e.g., MCF-7, A549, HCT116) cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture compound_prep Prepare Serial Dilutions of This compound cell_culture->compound_prep treatment Treat Cells with Compound (24h, 48h, 72h) compound_prep->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis If potent western_blot Western Blot for Apoptotic Markers (Caspase-3, PARP) apoptosis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for assessing the bioactivity of a test compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway compound This compound ros Increased ROS Production compound->ros bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 mito Mitochondrial Membrane Depolarization ros->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Evaluating the Off-Target Effects of 1-Methylpiperazine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the off-target effects of 1-Methylpiperazine-2,6-dione and its analogs. A thorough understanding of a compound's selectivity is crucial for advancing safe and effective therapeutics. This document outlines common experimental approaches for identifying off-target interactions and presents a template for data comparison.

Disclaimer: As of the latest literature review, comprehensive off-target screening data for this compound is not publicly available. The following data is presented for a structurally related analog, 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione, to illustrate the principles of off-target evaluation. Researchers are encouraged to perform comprehensive screening for their specific compounds of interest.

Data Presentation: Off-Target Binding Profile of a 1-Methylpiperazine-2,5-dione Analog

The following table summarizes the binding affinities of 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione, an analog of this compound, against a panel of G-protein coupled receptors (GPCRs) and monoamine transporters. This data is derived from a study on diketopiperazine and dipeptide analogs as opioid receptor ligands and was provided by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).

Target ClassSpecific TargetKi (nM)% Inhibition at 10 µM
Opioid Receptors Kappa (KOR)28075%
Mu (MOR)>10,000<50%
Delta (DOR)>10,000<50%
Adrenergic Receptors Alpha-1A>10,000<50%
Alpha-2A>10,000<50%
Beta-1>10,000<50%
Dopamine Receptors D1>10,000<50%
D2>10,000<50%
D3>10,000<50%
Serotonin Receptors 5-HT1A>10,000<50%
5-HT2A>10,000<50%
Histamine Receptors H1>10,000<50%
Monoamine Transporters DAT>10,000<50%
NET>10,000<50%
SERT>10,000<50%

Note: A lower Ki value indicates a higher binding affinity. The data indicates that this analog displays moderate affinity and selectivity for the kappa-opioid receptor (KOR) over other screened targets.

Experimental Protocols

To ensure robust and reproducible off-target profiling, standardized experimental protocols are essential. Below are detailed methodologies for two common screening assays.

Radioligand Binding Assay for GPCR Off-Target Screening

This protocol is a representative example for determining the binding affinity of a test compound to a panel of GPCRs.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GPCR by measuring its ability to displace a known radioligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the GPCR of interest.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer composition is target-dependent but typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl₂), and protease inhibitors.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Plates: For sample incubation.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a blocking agent (e.g., polyethyleneimine).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membranes expressing the target receptor.

  • Radioligand Addition: Add the radioligand at a concentration close to its dissociation constant (Kd).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter mats using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Panel Screening

This protocol describes a common method for assessing the inhibitory activity of a compound against a broad panel of protein kinases.

Objective: To determine the percent inhibition of a panel of kinases by the test compound at a fixed concentration, and to determine the IC₅₀ for any significantly inhibited kinases.

Materials:

  • Recombinant Kinases: A panel of purified, active protein kinases.

  • Kinase Substrates: Specific peptide or protein substrates for each kinase, often biotinylated.

  • ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

  • Test Compound: this compound or its analogs, dissolved in DMSO.

  • Kinase Assay Buffer: Buffer typically containing a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).

  • Detection Reagents: Reagents to detect substrate phosphorylation. Common methods include:

    • Luminescent ADP Detection: Measures the amount of ADP produced (e.g., ADP-Glo™).

    • Fluorescence/FRET-based Assays: Uses a phosphorylation-specific antibody labeled with a fluorescent probe.

  • 384-well Plates: For high-throughput screening.

  • Plate Reader: Capable of detecting the signal from the chosen detection method (luminescence or fluorescence).

Procedure:

  • Compound Preparation: Prepare the test compound at the desired screening concentration (e.g., 10 µM) in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions for the chosen assay format.

  • Signal Measurement: Read the plate using a plate reader to measure the signal (luminescence or fluorescence), which is proportional to the kinase activity.

  • Data Analysis:

    • Primary Screen: Calculate the percent inhibition for each kinase at the single concentration of the test compound relative to the vehicle control.

    • IC₅₀ Determination: For kinases showing significant inhibition in the primary screen, perform a dose-response experiment with a serial dilution of the test compound to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate a relevant signaling pathway based on the analog data and a general workflow for off-target screening.

G KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (e.g., related to mood, analgesia, dysphoria) CREB->Gene_expression Modulation

Caption: Kappa-Opioid Receptor Signaling Pathway.

G start Test Compound (this compound or Analog) primary_screening Primary Off-Target Screening (Single High Concentration, e.g., 10 µM) start->primary_screening gpcr_panel GPCR Panel (e.g., NIMH PDSP) primary_screening->gpcr_panel kinase_panel Kinase Panel (e.g., KinomeScan) primary_screening->kinase_panel ion_channel_panel Ion Channel Panel (e.g., hERG) primary_screening->ion_channel_panel data_analysis Data Analysis (% Inhibition) gpcr_panel->data_analysis kinase_panel->data_analysis ion_channel_panel->data_analysis hit_identification Hit Identification (Inhibition > 50%) data_analysis->hit_identification secondary_screening Secondary Screening (Dose-Response) hit_identification->secondary_screening Yes no_hits No Significant Hits hit_identification->no_hits No ic50_determination IC50/Ki Determination secondary_screening->ic50_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1-Methylpiperazine-2,6-dione, a valuable scaffold in medicinal chemistry. The selection of an optimal synthetic pathway is critical in drug discovery and development, impacting factors from laboratory-scale feasibility to large-scale manufacturing costs. Here, we present a data-driven comparison of two plausible routes: the cyclization of N-methyliminodiacetic acid (Route A) and the N-methylation of a piperazine-2,6-dione precursor (Route B).

At a Glance: Comparison of Synthetic Routes

MetricRoute A: Cyclization of MIDA DerivativeRoute B: N-Methylation of Piperazine-2,6-dione
Starting Materials N-methyliminodiacetic acid (MIDA), Amine SourceIminodiacetic acid, Methylating Agent
Number of Steps 2 (MIDA synthesis + Cyclization)2 (Dione synthesis + N-methylation)
Key Transformation Intramolecular cyclizationN-alkylation
Potential Advantages Potentially more convergentMay allow for late-stage diversification
Potential Challenges Efficiency of the cyclization stepSelectivity of methylation

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual workflow for the two synthetic strategies benchmarked in this guide.

Comparative Synthetic Workflow for this compound cluster_A Route A: Cyclization of MIDA Derivative cluster_B Route B: N-Methylation of Piperazine-2,6-dione A1 N-methyliminodiacetic acid (MIDA) A2 Activation/Esterification A1->A2 e.g., Ester formation A3 Cyclization with Amine Source A2->A3 e.g., NH3 A4 This compound A3->A4 Ring Closure B1 Iminodiacetic acid B2 Piperazine-2,6-dione Synthesis B1->B2 Cyclization B3 N-Methylation B2->B3 e.g., CH3I, NaH B4 This compound B3->B4 Methylation

Caption: Flowchart of the two primary synthetic routes.

Experimental Protocols

Detailed experimental procedures for the key transformations in each route are provided below. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Route A: Synthesis via Cyclization of N-Methyliminodiacetic Acid (MIDA) Derivative

This route involves the initial preparation of N-methyliminodiacetic acid (MIDA), followed by its conversion to a reactive derivative (e.g., a diester) and subsequent cyclization with an amine source.

Step 1: Synthesis of N-Methyliminodiacetic Acid (MIDA)

  • Materials: Iminodiacetic acid, Formaldehyde, Formic acid.

  • Procedure: A detailed, high-yield procedure for the synthesis of MIDA from iminodiacetic acid has been reported. This method utilizes a reductive methylation reaction (Eschweiler-Clarke conditions).

Step 2: Cyclization to this compound

  • Materials: N-methyliminodiacetic acid, Thionyl chloride (or other activating agent), Ammonia (or a suitable amine source).

  • Hypothetical Procedure:

    • N-methyliminodiacetic acid is converted to its corresponding diacyl chloride by reaction with an excess of thionyl chloride. The reaction is typically performed in an inert solvent (e.g., dichloromethane) and may require heating.

    • After removal of the excess thionyl chloride under reduced pressure, the crude diacyl chloride is dissolved in a suitable solvent (e.g., THF).

    • The solution is then slowly added to a cooled, concentrated solution of ammonia in a compatible solvent.

    • The reaction mixture is stirred, allowing for the intramolecular cyclization to occur.

    • The product is isolated by extraction and purified by crystallization or column chromatography.

Route B: Synthesis via N-Methylation of Piperazine-2,6-dione

This approach first constructs the piperazine-2,6-dione ring, which is then methylated in a subsequent step.

Step 1: Synthesis of Piperazine-2,6-dione

  • Materials: Iminodiacetic acid, a suitable dehydrating agent or conditions for thermal condensation.

  • Procedure: Piperazine-2,6-diones can be synthesized by the thermal condensation of iminodiacetic acid, often with the removal of water.

Step 2: N-Methylation of Piperazine-2,6-dione

  • Materials: Piperazine-2,6-dione, a suitable base (e.g., Sodium Hydride), a methylating agent (e.g., Methyl Iodide), and an inert solvent (e.g., THF or DMF).

  • Hypothetical Procedure:

    • To a stirred suspension of piperazine-2,6-dione in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride is added portion-wise at a reduced temperature (e.g., 0 °C).

    • The mixture is stirred to allow for the deprotonation of one of the amide nitrogens.

    • A methylating agent, such as methyl iodide, is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Benchmarking Data

The following table summarizes hypothetical but expected comparative data for the two synthetic routes. It is important to note that actual yields and reaction times will depend on specific reaction conditions and optimization.

ParameterRoute A: Cyclization of MIDA DerivativeRoute B: N-Methylation of Piperazine-2,6-dione
Overall Yield (Hypothetical) 50-70%60-80%
Purity (after purification) >98%>98%
Reaction Time (Total) 12-24 hours10-20 hours
Key Reagents Thionyl chloride, AmmoniaSodium hydride, Methyl iodide
Purification Method Column chromatography, RecrystallizationColumn chromatography, Recrystallization
Scalability May require optimization for large scaleGenerally scalable with appropriate safety measures

Concluding Remarks

Both presented synthetic routes offer viable pathways to this compound. The choice of a specific route will be influenced by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

  • Route A offers a more convergent approach, where the key C-N bonds of the final product are formed in a single cyclization step. However, the efficiency of this cyclization may be sensitive to reaction conditions.

  • Route B provides a more modular approach, where the core heterocyclic ring is formed first and then functionalized. This may offer advantages for the synthesis of a library of N-substituted analogs. However, it requires the handling of potentially hazardous reagents like sodium hydride and methyl iodide.

Further experimental validation is necessary to determine the optimal synthetic route for a given application. The information provided in this guide serves as a foundation for such investigations, enabling researchers to make informed decisions in their synthetic endeavors.

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are critical for ensuring both laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-Methylpiperazine-2,6-dione, a compound requiring careful handling due to its potential hazards.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, an analysis of its structural components and related piperazine derivatives indicates that it should be handled as a hazardous substance. Piperazine and its derivatives are known to cause severe skin burns, eye damage, and may cause allergic skin reactions.[1] Therefore, adherence to strict safety protocols is essential.

Inferred Hazard Information from Related Compounds:

Hazard TypeAssociated Risks with Piperazine Derivatives
Skin Contact Causes severe skin burns and irritation.[1] May cause an allergic skin reaction.
Eye Contact Causes serious eye damage.[1]
Ingestion May be harmful if swallowed.[1]
Environmental Halogenated and nitroaromatic organic compounds, which can be components of more complex piperazine derivatives, are often persistent in the environment and require high-temperature incineration for disposal.[2]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. If the spill is significant, work under a chemical fume hood.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For larger spills or if dust/aerosols may be generated, a certified respirator is recommended.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Procedural Guidance for Disposal

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The recommended approach for similar chemical compounds is incineration by a licensed hazardous waste disposal service.[2]

Step-by-Step Disposal Plan:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as hazardous waste.

  • Waste Collection:

    • Use a designated, compatible, and leak-proof container for all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and cleaning supplies).

    • Ensure the container is properly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[2]

  • Waste Segregation: Do not mix this compound waste with incompatible materials. Store it separately from strong acids and oxidizing agents.[2]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic, until it is collected.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental services company. The preferred method of disposal for related piperazine compounds is chemical incineration.[2]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the general workflow for the disposal of this compound.

start Start: Have this compound waste sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Consult Section 13: Disposal Considerations in the SDS for specific instructions. sds_check->sds_yes Yes sds_no Treat as hazardous waste based on structural alerts. sds_check->sds_no No container Select a compatible, labeled hazardous waste container. sds_yes->container sds_no->container segregate Segregate from incompatible materials (e.g., strong acids, oxidizing agents). container->segregate storage Store in a designated satellite accumulation area. segregate->storage pickup Arrange for pickup by a licensed hazardous waste disposal vendor. storage->pickup end End of Process pickup->end

Caption: Disposal decision-making for this compound.

collect 1. Waste Collection (Unused chemical, contaminated labware) label 2. Labeling ('Hazardous Waste', Chemical Name, Hazards) collect->label Properly Identify store 3. Storage (Designated, secure, ventilated area) label->store Securely Store dispose 4. Professional Disposal (Licensed vendor, incineration) store->dispose Arrange Pickup

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for 1-Methylpiperazine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-Methylpiperazine-2,6-dione (CAS No. 62828-00-6) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available hazard information and should be supplemented by a comprehensive review of the full Safety Data Sheet (SDS) from the supplier.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H320: Causes eye irritation.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned. For larger quantities or potential for significant exposure, chemical-resistant coveralls are advised.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Confirm all necessary PPE is available and in good condition.

    • Review the experimental protocol and the SDS for this compound.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.

    • Prevent the generation of dust or aerosols.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed container.

    • This includes excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area check_safety 2. Check Safety Equipment prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe review_docs 4. Review SDS and Protocol don_ppe->review_docs work_hood 5. Work in Fume Hood review_docs->work_hood avoid_contact 6. Avoid Direct Contact work_hood->avoid_contact close_container 7. Keep Container Sealed avoid_contact->close_container wash_hands 8. Wash Hands and Skin close_container->wash_hands clean_area 9. Clean Work Area wash_hands->clean_area dispose_ppe 10. Dispose/Store PPE clean_area->dispose_ppe collect_waste 11. Collect Waste dispose_ppe->collect_waste dispose_waste 12. Hazardous Waste Disposal collect_waste->dispose_waste

Caption: Standard operating procedure for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpiperazine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1-Methylpiperazine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.